PR280
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H49NO4 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N-[(1R,2S)-1,3-dihydroxy-1-(3-oxo-2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide |
InChI |
InChI=1S/C27H49NO4/c1-3-5-7-9-10-11-12-13-14-16-17-19-22-25(26(22)31)27(32)23(21-29)28-24(30)20-18-15-8-6-4-2/h23,27,29,32H,3-21H2,1-2H3,(H,28,30)/t23-,27-/m0/s1 |
InChI Key |
XHTAYWSAUCUYFO-HOFKKMOUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of PR-104
For Researchers, Scientists, and Drug Development Professionals
PR-104, a hypoxia-activated prodrug, has garnered significant attention in the oncology landscape for its innovative approach to targeting the tumor microenvironment. This technical guide provides an in-depth exploration of the core mechanism of action of PR-104, detailing its activation pathways, molecular interactions, and the experimental methodologies used to elucidate its function.
Introduction: Targeting Tumor Hypoxia
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. This hypoxic environment is a hallmark of many cancers and is associated with resistance to conventional therapies like radiation and chemotherapy. PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" designed to exploit this tumor-specific feature.[1][2][3]
The Activation Cascade: From Inert to Lethal
The journey of PR-104 from an inactive compound to a potent DNA-damaging agent involves a multi-step activation process.
Systemic Conversion to PR-104A
Following intravenous administration, PR-104 is rapidly dephosphorylated by systemic phosphatases, converting it into its more lipophilic and cell-permeable alcohol metabolite, PR-104A.[2][4][5] This conversion is a critical first step, preparing the drug for entry into tumor cells.
Hypoxia-Selective Activation
The core of PR-104's tumor-selective toxicity lies in the subsequent reduction of PR-104A within the hypoxic regions of tumors.[1][3][6] This process is primarily mediated by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (CYPOR) being a key enzyme.[7][8][9]
Under hypoxic conditions, PR-104A undergoes a one-electron reduction to form a nitro radical anion. In the absence of oxygen, this radical can be further reduced to the active cytotoxic species: the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[8][10][11] These metabolites are potent DNA cross-linking agents.[1][6][12] In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, PR-104A, thus sparing healthy cells from its cytotoxic effects.[3]
Aerobic Activation: The AKR1C3 Pathway
A significant discovery in the understanding of PR-104's mechanism is its activation under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][13][14] AKR1C3 is a two-electron reductase that can directly reduce PR-104A to its active metabolites, bypassing the oxygen-sensitive one-electron reduction pathway.[9][13] This finding has expanded the potential application of PR-104 to tumors with high AKR1C3 expression, even in the absence of severe hypoxia.[2][11]
Molecular Mechanism of Cytotoxicity: DNA Cross-Linking
The ultimate cytotoxic effect of PR-104 is mediated by its active metabolites, PR-104H and PR-104M. These are bifunctional alkylating agents that form interstrand and intrastrand cross-links in DNA.[1][6][10][12] These DNA lesions are highly toxic to cells, as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]
Visualizing the Mechanism of Action
To illustrate the complex activation and action pathways of PR-104, the following diagrams have been generated using the DOT language.
Caption: The metabolic activation pathway of PR-104.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of PR-104 and its metabolites.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | IC50 (µM) under Hypoxia | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) | Reference |
| H460 | 0.51 | >100 | [7] |
| SiHa | Not specified | 22 | [12] |
| PC3 | 7.3 | Not specified | [7] |
Table 2: In Vivo Efficacy of PR-104
| Xenograft Model | Dose | Outcome | Reference |
| H460 | 3.2 mmol/kg (total dose) | Significant tumor growth delay | [7] |
| SiHa, HT29, H460 | 75-100% of MTD | Significant killing of hypoxic and aerobic cells | [1] |
| Acute Lymphoblastic Leukemia (ALL) | 550 mg/kg (MTD) | Maintained complete responses in 7/7 models | [11] |
Experimental Protocols
The elucidation of PR-104's mechanism of action has relied on a variety of sophisticated experimental techniques.
Clonogenic Survival Assay
This assay is used to determine the cytotoxic effects of PR-104A on cancer cells under both aerobic and hypoxic conditions.
-
Cell Seeding: Tumor cells are seeded into culture plates at a density that allows for the formation of individual colonies.
-
Drug Exposure: Cells are exposed to varying concentrations of PR-104A for a defined period (e.g., 2-4 hours) under either normoxic (21% O2) or hypoxic (<0.1% O2) conditions.
-
Colony Formation: After drug exposure, the cells are washed and incubated for 7-14 days to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated control cells.
Alkaline Comet Assay for DNA Interstrand Cross-links
This method is employed to detect the formation of DNA interstrand cross-links induced by the active metabolites of PR-104.
-
Cell Treatment: Cells are treated with PR-104A as described in the clonogenic assay.
-
Irradiation: To introduce a known level of DNA single-strand breaks, cells are irradiated on ice.
-
Lysis and Electrophoresis: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove cellular proteins, and subjected to alkaline electrophoresis.
-
Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., SYBR Green). The "comet tail" length, which is inversely proportional to the number of cross-links, is measured using fluorescence microscopy and specialized software.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
LC-MS/MS is used to identify and quantify the levels of PR-104 and its metabolites (PR-104A, PR-104H, and PR-104M) in cell lysates or plasma.
-
Sample Preparation: Cell lysates or plasma samples are prepared by protein precipitation and extraction.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system to separate the different compounds based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for specific and sensitive detection and quantification.
Caption: A typical experimental workflow for evaluating PR-104 efficacy.
Conclusion
PR-104 represents a sophisticated approach to cancer therapy by exploiting the unique metabolic state of the tumor microenvironment. Its dual mechanism of activation, both in hypoxic and, through AKR1C3, in aerobic conditions, provides a versatile platform for targeting a range of solid and hematological malignancies. A thorough understanding of its intricate mechanism of action, as detailed in this guide, is paramount for the continued development and optimization of this and other hypoxia-activated prodrugs. The experimental protocols outlined herein provide a foundational framework for researchers to further investigate the potential of this promising therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PR-104A is a Hypoxia-Selective DNA Cross-Linking Agent and Cytotoxin | MedChemExpress [medchemexpress.eu]
- 8. Identification of human reductases that activate the dinitrobenzamide mustard prodrug PR-104A: a role for NADPH:cytochrome P450 oxidoreductase under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
The Discovery of PR-104: A Hypoxia-Activated Prodrug Targeting Tumor Microenvironments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment, characterized by regions of low oxygen tension or hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies and is often associated with poor patient prognosis. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to selectively target these hypoxic tumor cells. This technical guide delves into the discovery and preclinical development of PR-104, a first-generation HAP that has paved the way for further research in this field.
Mechanism of Action: Dual Activation Pathways
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo by phosphatases to its active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation through two distinct pathways, leading to the formation of potent DNA cross-linking agents.
Hypoxia-Selective Activation
In the hypoxic cores of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 reductase, to its corresponding hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1][3][4] These metabolites are highly cytotoxic alkylating agents that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][4] Under normoxic conditions, the reduced radical anion of PR-104A is rapidly re-oxidized back to the parent compound, thus sparing healthy, well-oxygenated tissues.
Aerobic Activation by Aldo-Keto Reductase 1C3 (AKR1C3)
Subsequent studies revealed a second, oxygen-independent activation pathway for PR-104A. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in a variety of human cancers, can directly reduce PR-104A to its active metabolites under aerobic conditions.[5][6] This finding has significant implications for the clinical application of PR-104, suggesting that its efficacy may not be restricted to hypoxic tumors but could also extend to tumors with high AKR1C3 expression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PR-104.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical | 13.0 | 0.13 | 100 |
| HT29 | Colon | 25.0 | 0.25 | 100 |
| H460 | Lung | 1.8 | 0.18 | 10 |
| A549 | Lung | 0.5 | 0.05 | 10 |
| 22Rv1 | Prostate | 1.0 | 0.1 | 10 |
| Panc-01 | Pancreatic | 20.0 | 1.0 | 20 |
| HCT116 | Colon | 15.0 | 0.1 | 150 |
| A2780 | Ovarian | 50.0 | 1.0 | 50 |
| C33A | Cervical | 40.0 | 2.0 | 20 |
| H1299 | Lung | 30.0 | 3.0 | 10 |
Data compiled from multiple preclinical studies.[1][7][8] HCR = Aerobic IC50 / Hypoxic IC50.
Table 2: Pharmacokinetic Parameters of PR-104 and Metabolites in Humans
| Compound | Cmax (µg/mL) | AUC0-inf (µg·h/mL) |
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
| PR-104G (O-glucuronide) | 6.58 ± 3.70 | 8.16 ± 5.35 |
Data from a Phase I clinical trial of PR-104 administered at 675 mg/m² weekly.[9]
Table 3: Maximum Tolerated Doses (MTD) of PR-104 in Clinical Trials
| Dosing Schedule | MTD | Dose-Limiting Toxicities (DLTs) |
| Once every 3 weeks | 1100 mg/m² | Neutropenia, fatigue, infection |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia |
| In combination with gemcitabine (B846) | 140 mg/m² | Thrombocytopenia |
| In combination with docetaxel (B913) (with G-CSF) | 770 mg/m² | Thrombocytopenia, fatigue |
| Relapsed/refractory acute leukemia | 3-4 g/m² | Myelosuppression, enterocolitis |
Data compiled from Phase I and II clinical trials.[3][9][10][11][12][13][14]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the development of PR-104 are provided below.
In Vitro Hypoxia-Selective Cytotoxicity Assay (Clonogenic Assay)
This assay determines the ability of a drug to kill cells under aerobic and hypoxic conditions.
Protocol:
-
Cell Seeding: Tumor cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to attach overnight.
-
Drug Exposure: The medium is replaced with fresh medium containing a range of concentrations of PR-104A.
-
Hypoxic/Aerobic Incubation: Plates are placed in either a standard incubator (21% O2, 5% CO2) for aerobic conditions or a hypoxic chamber (<0.1% O2, 5% CO2, balance N2) for a duration of 4 hours.
-
Drug Removal: After incubation, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Colony Formation: Fresh medium is added, and the plates are returned to a standard incubator for 7-14 days until visible colonies are formed.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in treated wells divided by the number of colonies in control wells. IC50 values (the drug concentration that inhibits colony formation by 50%) are determined from dose-response curves.[8][15]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks and interstrand cross-links.
Protocol:
-
Cell Treatment: Cells are exposed to PR-104A under aerobic or hypoxic conditions. For detection of interstrand cross-links, cells are subsequently irradiated on ice to induce a fixed number of single-strand breaks.
-
Embedding: Approximately 1 x 10^4 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Slides are immersed in a cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour to lyse the cells and nuclear membranes.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA unwinding.
-
Electrophoresis: Electrophoresis is carried out at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stained with a fluorescent DNA dye.
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine parameters such as tail length, tail intensity, and tail moment, which are proportional to the amount of DNA damage. A reduction in the tail moment in irradiated, drug-treated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links.[7][16][17][18][19][20]
In Vivo Antitumor Efficacy (Xenograft Models)
Human tumor xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor activity of PR-104.
References
- 1. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. researchgate.net [researchgate.net]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PR-104, a hypoxia-activated prodrug. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Chemical Identity and Physicochemical Properties
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is designed to be rapidly converted in the body to its active form, PR-104A.[1][2] This conversion is a critical step in its mechanism of action, leading to the formation of a potent DNA cross-linking agent within the hypoxic microenvironment of solid tumors.
Chemical Structure
Below are the key identifiers and structural representations for PR-104.
| Identifier | Value |
| IUPAC Name | [2-({2-[(2-Bromoethyl)[2-(methanesulfonyloxy)ethyl]amino]-3,5-dinitrophenyl}formamido)ethoxy]phosphonic acid[1][2] |
| CAS Number | 851627-62-8[1][2] |
| Molecular Formula | C₁₄H₂₀BrN₄O₁₂PS[1][2] |
| Molar Mass | 579.27 g·mol⁻¹[1][2] |
| SMILES | CS(=O)(=O)OCCN(CCBr)c1c(cc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NCCOP(=O)(O)O[1][2] |
Physicochemical Properties
PR-104 is a water-soluble phosphate ester, a characteristic that facilitates its intravenous administration.[3] Upon administration, it is rapidly hydrolyzed by systemic phosphatases to its more lipophilic alcohol metabolite, PR-104A, which is the direct precursor to the cytotoxic species.[3][4]
| Property | PR-104 | PR-104A |
| Water Solubility | Water-soluble phosphate 'pre-prodrug'[5] | Less soluble than PR-104 |
| Appearance | Not specified | Light yellow to green yellow solid |
| Storage Conditions | Not specified | -20°C, protect from light, stored under nitrogen |
Pharmacological Properties and Mechanism of Action
PR-104 is a bioreductive prodrug, meaning it is selectively activated under conditions of low oxygen (hypoxia), a hallmark of the microenvironment of many solid tumors.[2][6] This hypoxia-selective activation provides a therapeutic window, targeting tumor cells while sparing well-oxygenated normal tissues.
Dual-Activation Mechanism
PR-104A, the active prodrug, undergoes a dual-activation pathway:
-
Hypoxia-Activated Pathway: In the absence of sufficient oxygen, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form the reactive nitrogen mustard metabolites, hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[1][4][5] These metabolites are potent DNA cross-linking agents that induce cell death.[1][4]
-
AKR1C3-Mediated Pathway: It was discovered that PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme is overexpressed in some tumor types, providing an additional mechanism for tumor-selective activation.[7]
The following diagram illustrates the activation pathway of PR-104.
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.
| Parameter | Species | Dose | Cmax (μM) | T½ (h) | AUC (μM·h) | Clearance (L/h/m²) |
| PR-104 | Mouse (CD-1 nu/nu) | 0.56 mmol/kg (i.v.) | ~1000 | ~0.1 | ~100 | Not Reported |
| PR-104A | Mouse (CD-1 nu/nu) | 0.56 mmol/kg (i.v.) | ~100 | ~1 | ~100 | Not Reported |
| PR-104 | Human (Solid Tumors) | 675 mg/m² (weekly) | Not Reported | Not Reported | Not Reported | 127 (mean)[8] |
| PR-104A | Human (Leukemia) | 1.1 - 4 g/m² | Not Reported | Not Reported | Significantly higher at 3 & 4 g/m² vs 1.1 g/m²[8] | Not Reported |
Note: Pharmacokinetic parameters can be highly variable between individuals and tumor types.
Preclinical and Clinical Efficacy
PR-104 has demonstrated significant antitumor activity in a range of preclinical models and has been evaluated in several Phase I and II clinical trials.
In Vitro Cytotoxicity
The cytotoxicity of PR-104A is markedly increased under hypoxic conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-small cell lung | 0.51[9] | Not Reported | Not Reported |
| PC3 | Prostate | 7.3[9] | Not Reported | Not Reported |
| Various | 10 human tumor cell lines | Potency increased 10- to 100-fold under hypoxia[6] | Potency increased 10- to 100-fold under hypoxia[6] | 10-100 |
Clinical Trials
Phase I trials in patients with advanced solid tumors established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
-
Weekly Dosing: The MTD was determined to be 675 mg/m²/week, with thrombocytopenia and neutropenia being the primary DLTs.[1][10]
-
Every 3 Weeks Dosing: The MTD was 1100 mg/m², with fatigue, neutropenic fever, and infection as the main DLTs.[10]
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of PR-104.
Clonogenic Survival Assay
This assay is used to determine the cytotoxic effects of PR-104A on cancer cells under both normoxic and hypoxic conditions.
General Protocol:
-
Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells seeded is dependent on the expected survival fraction to ensure the formation of a countable number of colonies (typically 50-150).
-
Drug Exposure: After allowing the cells to attach (usually 24 hours), expose them to a range of concentrations of PR-104A for a defined period (e.g., 4 or 24 hours).
-
Incubation: For hypoxic conditions, place the plates in a hypoxic chamber with a controlled low-oxygen atmosphere (e.g., <0.1% O₂). A parallel set of plates is incubated under normoxic conditions (standard cell culture incubator).
-
Colony Formation: After the drug exposure period, wash the cells with fresh medium and incubate for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a solution such as glutaraldehyde (B144438) and stain with crystal violet.[11][12] Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for AKR1C3 Expression
This technique is used to determine the protein levels of AKR1C3 in tumor cells, which can correlate with their sensitivity to PR-104A under aerobic conditions.
General Protocol:
-
Protein Extraction: Lyse cultured cells or tumor tissue samples in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load an equal amount of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of AKR1C3 protein. A loading control protein (e.g., β-actin or GAPDH) should be used to normalize the results.[13]
Human Tumor Xenograft Model
In vivo efficacy of PR-104 is often evaluated using human tumor xenograft models in immunocompromised mice.
General Protocol:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, PR-104 alone, PR-104 in combination with another therapy).
-
Drug Administration: PR-104 is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, following a specific dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
Analysis: At the end of the study, tumors may be excised for further analysis, such as histology, immunohistochemistry, or western blotting.
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that allows for selective targeting of the tumor microenvironment. Its development has provided valuable insights into the design and application of bioreductive drugs in oncology. The technical information and experimental protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working to advance cancer therapeutics.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Targets of PR-104 Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of the hypoxia-activated prodrug PR-104. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics. This document details the metabolic activation of PR-104, its interaction with cellular targets, and the experimental methodologies used to elucidate these processes.
Introduction to PR-104
PR-104 is a dinitrobenzamide mustard pre-prodrug that has been investigated for its potential as an anti-cancer agent.[1] Its design exploits the hypoxic microenvironment often found in solid tumors, offering a targeted approach to cancer therapy.[2][3] The therapeutic strategy is based on the selective activation of the prodrug to its cytotoxic form within tumor tissues, thereby minimizing damage to healthy, well-oxygenated cells.[4]
Metabolic Activation of PR-104
PR-104 is administered as a water-soluble phosphate (B84403) ester, a "pre-prodrug" form that enhances its bioavailability.[5][6] In vivo, it is rapidly converted by systemic phosphatases into its active prodrug form, PR-104A, the corresponding alcohol.[2][6][7][8][9][10][11][12][13][14][15][16] The activation of PR-104A to its DNA-damaging metabolites can proceed through two distinct pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment characteristic of solid tumors, PR-104A undergoes one-electron reduction to form its cytotoxic metabolites.[10][11][13][17][18] This bioactivation is primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin oxidoreductases.[11][18]
-
Hypoxia-Independent Pathway: PR-104A can also be activated under normal oxygen conditions (aerobically) by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5][9][10][11][13][16][17][18][19][20][21][22] Elevated expression of AKR1C3 in certain tumor types allows for the activation of PR-104 irrespective of the oxygen concentration, providing an additional mechanism for tumor-selective cytotoxicity.[1]
The ultimate cytotoxic species are the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites of PR-104A.[8][9][10][12][13][15][17][23][24] These reactive nitrogen mustards are responsible for the therapeutic effect of PR-104.
Metabolic activation pathway of PR-104.
Biological Target: DNA Adduct Formation
The primary biological target of the active metabolites of PR-104, PR-104H and PR-104M, is cellular DNA.[2][4][6][7][8][9][10][12][13][15][23][25] These metabolites are potent alkylating agents that form covalent bonds with DNA, leading to the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs).[9][10][15][23][25] ICLs are highly cytotoxic lesions that prevent the separation of the two DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[25] The formation of these ICLs triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[4][6][25]
Quantitative Data on PR-104 Metabolite Activity
The cytotoxic potency of PR-104A and its metabolites has been evaluated in numerous cancer cell lines under both aerobic and hypoxic conditions. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Histology | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Carcinoma | 25.0 | 0.25 | 100 |
| HT29 | Colorectal Adenocarcinoma | 15.0 | 0.80 | 19 |
| H460 | Non-Small Cell Lung Carcinoma | 8.0 | 0.15 | 53 |
| Panc-1 | Pancreatic Carcinoma | 30.0 | 1.5 | 20 |
| 22RV1 | Prostate Carcinoma | 12.0 | 0.6 | 20 |
Data compiled from Patterson et al., 2007.[7]
Table 2: In Vitro Cytotoxicity of PR-104A and its Metabolites in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | HepG2 IC50 (µM) | PLC/PRF/5 IC50 (µM) | SNU-398 IC50 (µM) | Hep3B IC50 (µM) |
| PR-104A | 0.48 | 12 | 8.2 | 20 |
| PR-104H | 0.04 | 0.23 | 0.09 | 0.11 |
| PR-104M | 0.03 | 0.15 | 0.07 | 0.08 |
Data from Abbattista et al., 2015.[10]
Table 3: Phase I Clinical Trial Maximum Tolerated Doses (MTD) of PR-104
| Dosing Schedule | MTD | Dose-Limiting Toxicities |
| Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic sepsis, infection |
| Weekly (Days 1, 8, 15 every 28 days) | 675 mg/m² | Thrombocytopenia, neutropenia |
Data from Jameson et al., 2010 and Chawla et al., 2011.[1][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PR-104 and its metabolites.
In Vitro Cytotoxicity Assays (Clonogenic Assay)
This protocol is used to determine the concentration of a compound that inhibits the colony-forming ability of cancer cells.
-
Cell Plating: Human tumor cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well.
-
Drug Exposure: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PR-104A). For hypoxic conditions, the plates are transferred to a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for the duration of the drug exposure (typically 2-4 hours).
-
Drug Washout: Following the exposure period, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Colony Formation: Fresh drug-free medium is added, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells. The IC50 value (the concentration of drug that inhibits colony formation by 50%) is determined from the dose-response curve.
DNA Damage Assessment (γH2AX Immunofluorescence)
This method detects the phosphorylation of the histone variant H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound under either aerobic or hypoxic conditions.
-
Fixation and Permeabilization: At the desired time point after treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the coverslips are mounted onto microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the intensity of the γH2AX signal is quantified.
Workflow for preclinical evaluation of PR-104.
Quantification of PR-104 Metabolites by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is used to separate, identify, and quantify PR-104 and its metabolites in biological samples.
-
Sample Preparation: Cells or tissues are homogenized and extracted with an organic solvent (e.g., methanol) to isolate the drug and its metabolites.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. The different compounds are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio.
-
Quantification: The amount of each metabolite is determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard.
Conclusion
PR-104 is a rationally designed hypoxia-activated prodrug that targets a hallmark of solid tumors. Its active metabolites, PR-104H and PR-104M, exert their cytotoxic effects by forming DNA interstrand cross-links, leading to cell death. The dual mechanism of activation, dependent on both tumor hypoxia and the expression of AKR1C3, provides a multi-faceted approach to tumor-selective therapy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in the field of bioreductive cancer drugs. Continued investigation into the intricate interplay between PR-104 metabolism, DNA repair pathways, and the tumor microenvironment will be crucial for optimizing its therapeutic potential.
References
- 1. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PR-104 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Research Portal [ourarchive.otago.ac.nz]
- 21. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
PR-104: A Hypoxia-Activated Prodrug for Targeted Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PR-104, a hypoxia-activated prodrug (HAP) designed to selectively target the low-oxygen microenvironment characteristic of solid tumors. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of its activation pathway and typical experimental workflows.
Introduction: The Challenge of Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with resistance to conventional cancer therapies, including radiation and chemotherapy.[1][2] Hypoxic cells are often located distant from blood vessels, making them difficult to reach with standard drugs. Hypoxia-activated prodrugs are an innovative class of therapeutics designed to overcome this challenge by remaining inactive in well-oxygenated tissues and undergoing selective activation to their cytotoxic form within the hypoxic tumor microenvironment.[3]
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that has demonstrated significant preclinical activity against a range of human tumor xenografts, both as a monotherapy and in combination with other cancer treatments.[1][2][4] This guide will delve into the core scientific principles and data underpinning PR-104's potential as a targeted anti-cancer agent.
Mechanism of Action: Dual Activation Pathways
PR-104's therapeutic strategy is centered on its selective conversion to a potent DNA cross-linking agent within tumors. This activation is primarily driven by the hypoxic environment but can also occur through a hypoxia-independent pathway in certain cancer types.
Upon intravenous administration, the "pre-prodrug" PR-104 is rapidly hydrolyzed by systemic phosphatases into its active alcohol form, PR-104A.[4][5][6][7] PR-104A is the pivotal molecule that undergoes intracellular reduction to generate the cytotoxic species.
Hypoxia-Dependent Activation
In the low-oxygen environment of a tumor, PR-104A is metabolized by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[8][9] This process involves the reduction of the dinitrobenzamide moiety of PR-104A to form the active DNA-crosslinking mustard species, the hydroxylamine (B1172632) PR-104H and the amine PR-104M.[4][5][6] These reactive metabolites induce interstrand DNA cross-links, leading to cell-cycle arrest and apoptosis.[4][8] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to normoxic conditions.[1][2][10]
The selectivity for hypoxic cells is achieved through a "futile redox cycle." In well-oxygenated tissues, the initially formed nitro radical of PR-104A is rapidly re-oxidized back to the parent compound by molecular oxygen, preventing the formation of the toxic metabolites.[11]
Hypoxia-Independent Activation
Subsequent research revealed a second, oxygen-insensitive activation pathway for PR-104A. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types, can catalyze the two-electron reduction of PR-104A to its active metabolites.[5][7][8][9] This finding has expanded the potential application of PR-104 to tumors with high AKR1C3 expression, even in the absence of severe hypoxia.[8] However, AKR1C3 expression in hematopoietic progenitor cells has been linked to the dose-limiting myelotoxicity observed in clinical trials.[9]
Signaling Pathway of PR-104 Activation
Caption: PR-104 activation pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PR-104 and its metabolites.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HepG2 | Varies | Varies | 9 | [8] |
| PLC/PRF/5 | Varies | Varies | 27 | [8] |
| SNU-398 | Varies | Varies | 34 | [8] |
| Hep3B | Varies | Varies | 250 | [8] |
| Various Human Tumor Cell Lines | Varies | Varies | 10 - 100 | [1][2][10] |
Note: Specific IC50 values vary across publications and experimental conditions. The HCR (IC50 aerobic / IC50 hypoxic) demonstrates the hypoxia-selective activity.
Table 2: In Vitro IC50 of PR-104A and its Active Metabolites in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| PR-104A | HepG2 | ~2 |
| SNU-398 | ~34 | |
| PLC/PRF/5 | ~50 | |
| Hep3B | ~84 | |
| PR-104H | HepG2 | ~0.1 |
| SNU-398 | ~0.1 | |
| PLC/PRF/5 | ~0.8 | |
| Hep3B | ~0.1 | |
| PR-104M | HepG2 | ~0.2 |
| SNU-398 | ~0.2 | |
| PLC/PRF/5 | ~0.9 | |
| Hep3B | ~0.2 |
Data extracted from Figure 1 in reference[8]. Cells were exposed to drugs for 4 hours under aerobic conditions.
Table 3: Pharmacokinetic Parameters of PR-104 and Metabolites in Humans (Solid Tumors)
| Compound | Dose (mg/m²) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | Reference |
| PR-104A | 675 | 9.91 ± 2.61 | 11.09 ± 3.05 | [12] |
| PR-104G (O-glucuronide) | 675 | 6.58 ± 3.70 | 8.16 ± 5.35 | [12] |
| PR-104H | 675 | 0.32 ± 0.13 | 0.45 ± 0.11 | [12] |
| PR-104M | 675 | 0.050 ± 0.027 | 0.074 ± 0.031 | [12] |
Data from a Phase I trial with weekly administration.[12]
Table 4: Clinical Trial Dose and Limiting Toxicities
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Advanced Solid Tumors | 1-hour IV infusion every 3 weeks | 1,100 mg/m² | Fatigue, febrile neutropenia, infection | [13] |
| Advanced Solid Tumors | Weekly 1-hour IV infusion (days 1, 8, 15 of 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | [12][14] |
| Relapsed/Refractory Acute Leukemia | 1-hour IV infusion | 3 g/m² or 4 g/m² | Myelosuppression, febrile neutropenia, infection, enterocolitis | [5][15] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize PR-104.
In Vitro Hypoxia-Selective Cytotoxicity Assay
Objective: To determine the difference in cytotoxicity of PR-104A under aerobic and hypoxic conditions.
Protocol:
-
Cell Culture: Human tumor cell lines are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Drug Exposure: PR-104A is added at a range of concentrations.
-
Hypoxic Conditions: One set of plates is placed in a hypoxic chamber (e.g., with a gas mixture of 5% CO2, 95% N2, and <0.1% O2) for the duration of the drug exposure (typically 4 hours).
-
Aerobic Conditions: A parallel set of plates is incubated under standard normoxic conditions (21% O2).
-
Washout and Recovery: After the exposure period, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for a recovery period (e.g., 5 days).
-
Viability Assessment: Cell viability is assessed using a standard assay such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for both aerobic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is determined by dividing the aerobic IC50 by the hypoxic IC50.
DNA Damage Assessment (Comet Assay and γH2AX Staining)
Objective: To measure the extent of DNA damage (single-strand breaks and interstrand cross-links) induced by PR-104A.
Protocol (Alkaline Comet Assay for DNA Cross-linking):
-
Cell Treatment: Cells are exposed to PR-104A under hypoxic or aerobic conditions.
-
Irradiation: To measure cross-linking, cells are irradiated (e.g., with gamma radiation) to induce a known level of single-strand breaks. Cross-links will reduce the amount of DNA migration.
-
Cell Lysis: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, causing the broken DNA fragments to migrate, forming a "comet tail."
-
Staining and Visualization: DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualized by fluorescence microscopy.
-
Analysis: The extent of DNA migration (comet tail moment) is quantified. A reduction in tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.
Protocol (γH2AX Immunostaining):
-
Cell Treatment: Cells are treated with PR-104A as described above.
-
Fixation and Permeabilization: After a recovery period (e.g., 24 hours), cells are fixed and permeabilized.
-
Antibody Staining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks, followed by a fluorescently labeled secondary antibody.
-
Microscopy/Flow Cytometry: The formation of γH2AX foci is visualized by fluorescence microscopy, or the overall fluorescence intensity is quantified by flow cytometry. An increase in γH2AX signal indicates DNA damage.[10]
In Vivo Antitumor Activity in Xenograft Models
Objective: To evaluate the efficacy of PR-104 in reducing tumor growth in a living organism.
Protocol:
-
Xenograft Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with PR-104 (administered intravenously or intraperitoneally), a vehicle control, and/or combination therapies (e.g., radiation, other chemotherapeutics).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Ex Vivo Clonogenic Assay (for cell kill):
-
Tumor Growth Delay: The time it takes for tumors in the treated groups to reach a certain size (e.g., four times the initial volume) is compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment.
General Experimental Workflow for Preclinical Evaluation of PR-104
Caption: Preclinical evaluation workflow for PR-104.
Clinical Development and Future Perspectives
Phase I and II clinical trials have been conducted with PR-104 in patients with advanced solid tumors and acute leukemias.[5][13] These studies established the maximum tolerated dose for different schedules and identified myelosuppression as the primary dose-limiting toxicity.[13][14] While objective responses were observed, particularly in acute myeloid leukemia, the therapeutic window was narrow.[5]
The discovery of the AKR1C3-mediated activation pathway provided a rationale for the observed myelotoxicity but also opened avenues for patient selection based on tumor AKR1C3 expression.[7][9]
The development of PR-104 has provided invaluable insights into the complexities of targeting tumor hypoxia. Future research is focused on developing next-generation HAPs with improved therapeutic indices, potentially by designing analogs that are less susceptible to activation by AKR1C3 in normal tissues, thereby reducing systemic toxicity while retaining potent anti-tumor activity in hypoxic regions.[9] The principles learned from PR-104 continue to guide the design and development of novel bioreductive drugs for cancer therapy.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PR-104 - Wikipedia [en.wikipedia.org]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 14. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
Preclinical Profile of PR-104: A Hypoxia-Activated Prodrug in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of PR-104, a hypoxia-activated prodrug that has been investigated for its potential in cancer therapy. PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is systemically converted to its more lipophilic alcohol derivative, PR-104A.[1][2] The therapeutic rationale for PR-104 is based on its selective activation to potent DNA cross-linking agents within the hypoxic microenvironment characteristic of many solid tumors.[1][3] This targeted activation is designed to spare healthy, well-oxygenated tissues, thereby improving the therapeutic index.
Mechanism of Action: Dual Activation Pathways
PR-104A, the active prodrug form, undergoes bioreductive activation through two principal mechanisms:
-
Hypoxia-Dependent Activation: In environments with low oxygen concentration (pO2 < 1 mmHg), PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[4][5] These metabolites are reactive nitrogen mustards that induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[4][6]
-
AKR1C3-Mediated Activation: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5] This two-electron reduction process also generates the active metabolites PR-104H and PR-104M.[7] High expression of AKR1C3 in certain tumor types, such as hepatocellular carcinoma and some leukemias, presents an additional therapeutic opportunity for PR-104, even in well-oxygenated tumor regions.[2][4][8]
The dual activation pathways of PR-104 are a key feature of its preclinical profile, offering potential efficacy in a broader range of tumor microenvironments.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of PR-104, providing insights into its potency and efficacy across various cancer models.
In Vitro Cytotoxicity
The cytotoxicity of PR-104A was evaluated in a panel of human tumor cell lines under both aerobic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, indicates the degree of hypoxia-selective activation.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.0 | 0.22 | 9 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 14.0 | 0.52 | 27 | [4] |
| SNU-398 | Hepatocellular Carcinoma | 8.2 | 0.24 | 34 | [4] |
| Hep3B | Hepatocellular Carcinoma | 50.0 | 0.20 | 250 | [4] |
| HT29 | Colon Cancer | >100 | 1.0 | >100 | [1] |
| SiHa | Cervical Cancer | 20.0 | 0.8 | 25 | [1] |
| H460 | Lung Cancer | 10.0 | 0.1 | 100 | [1] |
Note: IC50 values represent the concentration of PR-104A required to inhibit cell growth by 50%. Data is compiled from multiple preclinical studies.
In Vivo Efficacy in Xenograft Models
PR-104 has demonstrated significant anti-tumor activity in various human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents.
Table 2: In Vivo Efficacy of PR-104 in Human Tumor Xenograft Models
| Cancer Model | Treatment | Key Findings | Reference |
| HepG2 (HCC) | PR-104 Monotherapy | Significant reduction in tumor growth. | [4][5] |
| Hep3B (HCC) | PR-104 Monotherapy | Significant reduction in tumor growth. | [4][5] |
| Multiple HCC Xenografts | PR-104 + Sorafenib (B1663141) | Significantly active in all 4 tested xenograft models (HepG2, PLC/PRF/5, SNU-398, Hep3B). | [4][5] |
| HT29, SiHa, H460 | PR-104 Monotherapy | Greater killing of hypoxic and aerobic cells compared to conventional mustards at equivalent host toxicity. | [1][3] |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive anti-tumor activity. | [1] |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive anti-tumor activity. | [1] |
| T-ALL Xenografts | PR-104 Monotherapy | Exerted greater antileukemic efficacy than B-cell precursor ALL xenografts. | [8] |
Pharmacokinetics in Mice
Pharmacokinetic studies in mice have characterized the conversion of PR-104 to PR-104A and its subsequent clearance.
Table 3: Pharmacokinetic Parameters of PR-104 and PR-104A in CD-1 nu/nu Mice
| Compound | Dosing (0.56 mmol/kg) | Cmax (µM) | AUC (µM·h) |
| PR-104 | Intravenous (IV) | ~1000 | ~200 |
| PR-104A | Intravenous (IV) | ~80 | ~150 |
| PR-104 | Intraperitoneal (IP) | ~100 | ~150 |
| PR-104A | Intraperitoneal (IP) | ~60 | ~200 |
Data adapted from Patterson et al., 2007, illustrating rapid conversion of PR-104 to PR-104A.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of PR-104.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effects of PR-104A on cancer cell lines under both aerobic and hypoxic conditions.
-
Method (Clonogenic Assay):
-
Cells are seeded at low density in culture plates.
-
After allowing cells to attach, they are exposed to varying concentrations of PR-104A for a defined period (e.g., 4 hours).
-
Exposure occurs in parallel under normoxic (21% O2) and hypoxic (<0.1% O2, achieved using an anaerobic chamber or hypoxia workstation) conditions.
-
Following drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.
-
IC50 values are determined by plotting the surviving fraction against the drug concentration.[1][4]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of PR-104 in a living organism.
-
Method:
-
Cell Inoculation: Human tumor cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flanks of immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice).[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., mean diameter of 6 mm). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[4]
-
Treatment Administration: Mice are randomized into treatment and control groups. PR-104 is typically administered intravenously (IV) or intraperitoneally (IP) according to a specified schedule (e.g., once weekly).[1][4]
-
Endpoint Analysis: The primary endpoint is often tumor growth delay, defined as the time taken for tumors to reach a predetermined size. Alternatively, at the end of the study, tumors may be excised for ex vivo clonogenic assays to determine the surviving fraction of tumor cells.[1][3] Animal body weight and general health are monitored as indicators of toxicity.
-
Assessment of Tumor Hypoxia
-
Objective: To quantify the extent of hypoxia within the tumor microenvironment.
-
Method (Pimonidazole Staining):
-
The hypoxia marker pimonidazole (B1677889) is administered to tumor-bearing mice.
-
Pimonidazole forms adducts with proteins in cells at low oxygen levels (pO2 < 10 mmHg).
-
After a set time, tumors are excised, fixed, and embedded in paraffin.
-
Tumor sections are then stained using an antibody specific for pimonidazole adducts (immunohistochemistry).
-
The stained area is quantified using image analysis software to determine the hypoxic fraction of the tumor.[4]
-
Analysis of PR-104A Metabolites
-
Objective: To measure the levels of the active metabolites PR-104H and PR-104M.
-
Method (LC-MS/MS):
-
Cell monolayers or tumor tissue homogenates are exposed to PR-104A.
-
Following exposure, cells or tissues are harvested, and metabolites are extracted.
-
The levels of PR-104A, PR-104H, and PR-104M are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[1][4]
-
DNA Damage Assays
-
Objective: To confirm that PR-104 induces DNA damage, particularly under hypoxic conditions.
-
Methods:
-
Comet Assay (Alkaline): This assay measures DNA single-strand breaks. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail." The extent of DNA damage is proportional to the tail length and intensity.[1][9]
-
γH2AX Immunostaining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Cells are treated with PR-104A, fixed, and then stained with an antibody specific for γH2AX. The formation of distinct nuclear foci, visualized by fluorescence microscopy, indicates the presence of DNA double-strand breaks.[1][9]
-
Conclusion
Preclinical studies have established PR-104 as a novel hypoxia-activated prodrug with a dual mechanism of activation that is effective in a range of cancer models.[1][5] Its selective cytotoxicity in hypoxic environments and in tumors overexpressing AKR1C3 has been demonstrated both in vitro and in vivo.[4][8] The significant anti-tumor activity observed, particularly in combination with standard chemotherapies and targeted agents, underscored its clinical potential.[1][4] However, clinical development has faced challenges, including dose-limiting myelotoxicity, which is thought to be related to AKR1C3 expression in hematopoietic progenitor cells.[7][12][13] These findings highlight the critical importance of understanding both hypoxia-dependent and -independent activation pathways in the design and clinical translation of next-generation bioreductive prodrugs.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activation of PR-104 by Nitroreductase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a hypoxia-activated prodrug that has garnered significant interest in oncology for its potential to selectively target the oxygen-deficient microenvironments characteristic of many solid tumors. This document provides a comprehensive technical overview of the activation of PR-104 by nitroreductase enzymes. It details the dual activation pathways—hypoxia-dependent one-electron reduction and hypoxia-independent two-electron reduction—and the subsequent generation of cytotoxic DNA cross-linking metabolites. This guide summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the critical pathways and workflows to facilitate a deeper understanding for researchers in drug development.
Introduction
PR-104 is a phosphate (B84403) ester "pre-prodrug" that undergoes rapid in vivo hydrolysis by phosphatases to its active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard designed to be selectively activated within the hypoxic cores of tumors.[2][3] This selective activation is achieved through enzymatic reduction of its nitro groups, leading to the formation of highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[4][5] These reactive species are potent DNA alkylating agents that induce interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis.[4][6]
Two primary enzymatic pathways are responsible for the bioactivation of PR-104A:
-
Hypoxia-Dependent One-Electron Reduction: In the absence of sufficient oxygen, one-electron reductases, such as cytochrome P450 oxidoreductase (POR), reduce PR-104A to a nitro radical anion.[7][8] Under hypoxic conditions, this radical undergoes further reduction to the cytotoxic metabolites. In the presence of oxygen, the radical is rapidly re-oxidized back to the parent compound, thus conferring tumor selectivity.[7]
-
Hypoxia-Independent Two-Electron Reduction: The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A through a two-electron reduction mechanism that is independent of oxygen concentration.[6][9] This pathway can contribute to the drug's efficacy in tumors with high AKR1C3 expression, but also accounts for off-target toxicities in normal tissues expressing this enzyme, such as the bone marrow.[7][8]
This guide will delve into the quantitative aspects of PR-104A activation, the experimental protocols used to study its mechanism, and the cellular response to the DNA damage it induces.
Data Presentation
In Vitro Cytotoxicity of PR-104A
The selective toxicity of PR-104A towards hypoxic cells is a critical aspect of its therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values for PR-104A in various human cancer cell lines under normoxic and hypoxic/anoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold-increase in potency under low oxygen conditions.
| Cell Line | Histology | Normoxic IC50 (µM) | Hypoxic/Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference(s) |
| HCT116 | Colon Carcinoma | 26 | 0.4 | 65 | [4] |
| SiHa | Cervical Carcinoma | 23 | 1.0 | 23 | [4] |
| H460 | Non-Small Cell Lung Cancer | 7 | 1.0 | 7 | [4] |
| A2780 | Ovarian Carcinoma | >100 | 1.5 | >67 | [6] |
| C33A | Cervical Carcinoma | >100 | 2.3 | >43 | [6] |
| H1299 | Non-Small Cell Lung Cancer | >100 | 3.2 | >31 | [6] |
| HT29 | Colorectal Adenocarcinoma | 58 | 2.1 | 28 | [6] |
| 22Rv1 | Prostate Carcinoma | 25 | 2.2 | 11 | [9] |
| A549 | Lung Carcinoma | 12 | 1.1 | 11 | [9] |
Kinetic Parameters of Nitroreductase Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Assay Condition | Reference(s) |
| Aldo-Keto Reductase 1C3 (AKR1C3) | 4-Androstene-3,17-dione | 1.6 | 13.9 (min-1) | pH 7.0 | [10] |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Prostaglandin D2 | 40 | 5080 (min-1) | pH 7.0 | [10] |
| Aldo-Keto Reductase 1C3 (AKR1C3) | PR-104A | Not explicitly stated, but activity is confirmed | NADPH consumption measured | Aerobic | [7][11] |
| Cytochrome P450 Oxidoreductase (POR) | PR-104A | Not explicitly stated, but activity is confirmed | One-electron reduction | Hypoxic | [7][8] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term reproductive viability of cells after exposure to a cytotoxic agent.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
PR-104A stock solution
-
Fixation solution (e.g., 10% formalin or a methanol:acetic acid mixture)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using trypsin-EDTA and prepare a single-cell suspension. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of PR-104A in complete medium. For hypoxic conditions, place the plates in a hypoxic chamber (<1% O2) for a pre-incubation period before adding the drug. Add the drug-containing medium to the cells and incubate for the desired exposure time (e.g., 2-4 hours).
-
Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to the incubator and allow colonies to form over 7-14 days.
-
Staining and Counting: Once colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. Remove the fixative and stain with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve.
Alkaline Comet Assay for DNA Interstrand Cross-links
This assay detects DNA interstrand cross-links by measuring the retardation of DNA migration in an electric field after a challenge with ionizing radiation.
Materials:
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Irradiation source (X-ray or gamma-ray)
Procedure:
-
Cell Treatment and Embedding: Treat cells with PR-104A as described for the clonogenic assay. After treatment, harvest the cells and resuspend them in PBS. Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Irradiation: Wash the slides and irradiate them on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to introduce a known number of DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will reduce the amount of DNA migration into the tail of the comet compared to irradiated control cells. Quantify the comet tail moment or tail intensity to determine the extent of cross-linking.[1][3]
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks that are formed as a consequence of the repair of interstrand cross-links.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with PR-104A. At various time points after treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes. Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Antibody Staining: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.[12][13]
Visualization of Pathways and Workflows
PR-104 Activation Pathway
Caption: The metabolic activation pathway of PR-104.
DNA Damage Response to PR-104 Metabolites
Caption: Cellular response to PR-104-induced DNA damage.
Experimental Workflow for Evaluating PR-104A Activity
Caption: Workflow for assessing PR-104A's mechanism of action.
Conclusion
The activation of PR-104 by nitroreductase enzymes represents a sophisticated strategy for targeting tumor hypoxia. The dual-activation mechanism, involving both hypoxia-dependent and -independent pathways, provides a rationale for its use in a variety of tumor types. A thorough understanding of the underlying enzymatic processes, the resulting DNA damage, and the cellular response is crucial for the continued development and optimization of PR-104 and similar hypoxia-activated prodrugs. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate this promising class of anti-cancer agents. Continued research into the kinetic properties of the activating enzymes and the intricacies of the DNA damage response will be vital for refining patient selection strategies and improving therapeutic outcomes.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
PR-104: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. It is a dinitrobenzamide mustard pre-prodrug designed to be selectively activated in the hypoxic microenvironment characteristic of many solid tumors. This targeted activation aims to deliver a potent DNA cross-linking agent preferentially to tumor cells, thereby minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PR-104, drawing from key preclinical and clinical studies.
Pharmacokinetics
PR-104 is a water-soluble phosphate (B84403) ester that acts as a "pre-prodrug." Following intravenous administration, it is rapidly and systemically converted by phosphatases into its active prodrug form, PR-104A (the corresponding alcohol).[1][2][3][4][5][6] PR-104A is less soluble than PR-104 but possesses the necessary lipophilicity to diffuse into tumor tissues.[5]
The clearance of PR-104A is a critical factor in its efficacy and toxicity profile. In humans, a major route of clearance is through glucuronidation of its alcohol side-chain by UDP-glucuronosyltransferase-2B7 (UGT-2B7).[7][8] This was particularly evident in a clinical trial involving patients with advanced hepatocellular carcinoma, where compromised hepatic function led to reduced PR-104A clearance and significant toxicity.[7][8]
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in CD-1 nu/nu mice have been crucial in understanding the initial disposition of PR-104. The table below summarizes key pharmacokinetic parameters following intravenous (i.v.) and intraperitoneal (i.p.) administration.
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| PR-104 | ||
| Cmax (µM) | ~1000 | ~100 |
| AUC (µM.h) | ~150 | ~100 |
| PR-104A | ||
| Cmax (µM) | ~30 | ~40 |
| AUC (µM.h) | ~50 | ~60 |
| Data derived from graphical representations in Patterson et al., 2007.[5][9] |
Clinical Pharmacokinetics in Humans
Phase I clinical trials have established the pharmacokinetic profile of PR-104 in patients with solid tumors and acute leukemias. The drug has been administered on different schedules, primarily a once every 3 weeks schedule and a weekly schedule (days 1, 8, and 15 every 28 days).[3][10]
| Analyte | Mean Clearance (L/h/m²) | Key Observations |
| PR-104 | 127 (SD 99) in AML patients | Rapidly converted to PR-104A.[11] |
| PR-104A | Dose-dependent | Plasma levels of PR-104A and its glucuronide metabolite (PR-104G) were variable among patients but showed dose-dependence consistent with linear pharmacokinetics.[11] The preclinical pharmacokinetic target for PR-104A was exceeded at higher doses in the every 3-week schedule.[3] |
| AML: Acute Myeloid Leukemia |
Pharmacodynamics
The pharmacodynamic effect of PR-104 is driven by the selective activation of its prodrug form, PR-104A, into potent DNA cross-linking agents. This activation occurs through two primary mechanisms.
Hypoxia-Selective Activation
Under hypoxic conditions (low oxygen tension), PR-104A undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase.[10][12] This reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, thus preventing the formation of the cytotoxic species in normal tissues. However, under hypoxia, the nitro radical is further reduced to form the active metabolites: the hydroxylamine (B1172632) (PR-104H) and the amine (PR-104M).[1][7][8][10][13] These metabolites are potent nitrogen mustards that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[6][14] The cytotoxicity of PR-104A is increased by 10- to 100-fold under hypoxic conditions compared to aerobic conditions.[1][2][5]
AKR1C3-Mediated Activation
Subsequent studies revealed that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][7][12][15] This two-electron reduction pathway also generates the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[12] High expression of AKR1C3 in certain tumors, such as some leukemias, provides an additional mechanism for tumor-selective activation.[4][7]
The dual mechanism of activation is a key feature of PR-104's pharmacodynamics.
Clinical Efficacy and Dose-Limiting Toxicities
PR-104 has been evaluated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[3][13][16][17]
Solid Tumors
In a Phase I study with a once every 3-week schedule, the maximum tolerated dose (MTD) was determined to be 1100 mg/m².[3][12] Dose-limiting toxicities (DLTs) included fatigue, neutropenic fever, and infection.[10] On a weekly schedule, the MTD was 675 mg/m², with thrombocytopenia and neutropenia being the DLTs.[10] While reductions in tumor volume were observed, no objective responses were documented in the initial solid tumor trials.[3]
Acute Leukemia
Given the hypoxic nature of the bone marrow niche in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[11][13][17] In this setting, PR-104 was administered at higher doses (up to 4 g/m²) than in solid tumor trials.[13][17] The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis.[13][17] Responses, including complete remission with incomplete platelet recovery (CRp) and morphologic leukemia-free state (MLFS), were observed at doses of 3 g/m² and 4 g/m².[17]
Experimental Protocols
The following outlines a typical experimental workflow for evaluating the preclinical antitumor activity of PR-104, based on methodologies described in the literature.[1][2]
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of PR-104A that inhibits cell growth by 50% (IC50) under both aerobic and hypoxic conditions.
-
Method: Human tumor cell lines are seeded in microplates and exposed to a range of PR-104A concentrations. For hypoxic conditions, plates are incubated in a hypoxic chamber. Cell viability is assessed using assays such as the MTT or sulforhodamine B (SRB) assay. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the aerobic IC50 to the hypoxic IC50.[7]
In Vivo Tumor Growth Delay Studies
-
Objective: To evaluate the antitumor efficacy of PR-104 in a living organism.
-
Method: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice are treated with PR-104, vehicle control, or combination therapies. Tumor volume is measured regularly to assess treatment efficacy.[1][2]
Tumor Excision and Clonogenic Survival Assays
-
Objective: To quantify the killing of both aerobic and hypoxic tumor cells in vivo.
-
Method: Following treatment of tumor-bearing mice, tumors are excised, and a single-cell suspension is prepared. Cells are then plated at various dilutions and incubated to allow for colony formation. The number of colonies is counted to determine the surviving fraction of cells.[1][2]
Pharmacokinetic Analysis
-
Objective: To determine the concentration-time profile of PR-104 and its metabolites in plasma.
-
Method: Blood samples are collected from animals or patients at various time points after PR-104 administration. Plasma is separated, and drug concentrations are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][10]
Conclusion
PR-104 is a rationally designed hypoxia-activated prodrug with a well-characterized mechanism of action. Its pharmacokinetics are defined by its rapid conversion to the active prodrug PR-104A, which is then selectively activated in hypoxic tumor regions or in cells with high AKR1C3 expression. While clinical development has faced challenges, particularly concerning toxicity in certain patient populations, the extensive preclinical and clinical data available for PR-104 provide valuable insights for the future design and development of targeted cancer therapies. The dual activation mechanism remains a compelling strategy for exploiting the tumor microenvironment.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to PR-104: DNA Cross-linking and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed examination of the hypoxia-activated prodrug PR-104, focusing on its mechanism of action involving DNA cross-linking and the subsequent induction of cell cycle arrest.
Introduction
PR-104 is a novel, clinical-stage hypoxia-activated prodrug (HAP) designed to selectively target the hypoxic microenvironment characteristic of many solid tumors and leukemias.[1][2][3] As a dinitrobenzamide nitrogen mustard, it belongs to a class of agents that remain relatively inert in well-oxygenated (normoxic) tissues but are metabolically reduced to potent cytotoxic agents under hypoxic conditions.[4][5] This targeted activation is a key therapeutic strategy, aiming to increase the therapeutic index by maximizing anti-tumor efficacy while minimizing systemic toxicity. This guide provides a detailed overview of the molecular mechanisms underpinning PR-104's activity, its induction of DNA interstrand cross-links (ICLs), and the resulting cell cycle arrest.
Mechanism of Action: From Pre-Prodrug to Active Cytotoxin
The activation of PR-104 is a multi-step process that begins immediately upon administration and culminates in the formation of highly reactive DNA-alkylating species within the target tumor cells.
-
Step 1: Systemic Conversion: PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug." Following intravenous administration, it is rapidly hydrolyzed by ubiquitous systemic phosphatases into its more lipophilic alcohol metabolite, PR-104A.[4][6] This conversion is not tumor-specific and occurs throughout the body.
-
Step 2: Bioreductive Activation: PR-104A is the direct prodrug that undergoes reductive activation. This activation can occur via two primary pathways:
-
Hypoxia-Dependent Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases (such as NADPH:cytochrome P450 oxidoreductase) to its active hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1][5] This process is highly selective for hypoxic cells, leading to a 10- to 100-fold increase in cytotoxicity compared to aerobic conditions.[1][7]
-
Hypoxia-Independent Reduction: It was later discovered that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6][8] High expression of AKR1C3 in certain tumor types, including some leukemias and hepatocellular carcinoma, renders them sensitive to PR-104 even in normoxic conditions.[5][6]
-
-
Step 3: DNA Cross-Linking: The generated metabolites, PR-104H and PR-104M, are potent bifunctional nitrogen mustards. They readily react with nucleophilic sites on DNA, primarily the N7 position of guanine, to form DNA interstrand cross-links (ICLs).[4][9] These ICLs are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby blocking critical cellular processes like replication and transcription.[10][11]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-104 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Combined Use of PR-104 and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the hypoxia-activated prodrug PR-104 with radiotherapy. Detailed experimental protocols are provided to guide researchers in investigating this promising anti-cancer strategy.
Introduction
Solid tumors are characterized by regions of hypoxia (low oxygen), which contribute to resistance to conventional cancer therapies, including radiotherapy. Radiation requires oxygen to generate the reactive oxygen species that are the primary mediators of its cytotoxic effects. Hypoxic tumor cells are therefore relatively radioresistant.
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is systemically converted to the active prodrug, PR-104A.[1][2] In the hypoxic environment of solid tumors, PR-104A is reduced by cellular reductases, such as cytochrome P450 oxidoreductase (POR), to its active metabolites, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[2][3] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[4][5] This selective activation in hypoxic regions makes PR-104 an ideal candidate for combination with radiotherapy to target the radioresistant hypoxic cell population within a tumor.
It is important to note that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3] While this can broaden its anti-tumor activity, it is also a potential source of "off-target" toxicity, particularly myelosuppression (thrombocytopenia and neutropenia), as AKR1C3 can be expressed in normal tissues like the bone marrow.[6][7]
Mechanism of Action and Rationale for Combination Therapy
The combination of PR-104 and radiotherapy is based on the principle of complementary targeting of different tumor cell populations.
-
Radiotherapy is most effective at killing well-oxygenated (normoxic) tumor cells.
-
PR-104 is selectively activated in hypoxic tumor cells, which are resistant to radiotherapy.
By combining these two modalities, it is possible to target both the aerobic and hypoxic compartments of a solid tumor, leading to a greater overall tumor cell kill. The DNA damage induced by both agents—DNA double-strand breaks from radiation and DNA interstrand cross-links from activated PR-104—can overwhelm the cancer cells' DNA repair capacity, leading to enhanced cytotoxicity.
Data Presentation
Preclinical Efficacy of PR-104 in Combination with a Single Dose of Radiotherapy
The following table summarizes the key findings from a preclinical study by Patterson et al. (2007) investigating the combination of PR-104 with a single high dose of radiation in human tumor xenograft models.[8]
| Cell Line | Treatment Group | Surviving Fraction per 10^5 Cells (Geometric Mean ± SE) |
| HT29 (Colon) | Control | 100,000 |
| Radiation (20 Gy) | 1,200 ± 400 | |
| PR-104 (100% MTD) | 2,000 ± 800 | |
| PR-104 + Radiation | 30 ± 10 | |
| SiHa (Cervical) | Control | 100,000 |
| Radiation (15 Gy) | 1,500 ± 500 | |
| PR-104 (75% MTD) | 3,000 ± 1,000 | |
| PR-104 + Radiation | 80 ± 30 | |
| H460 (Lung) | Control | 100,000 |
| Radiation (15 Gy) | 2,500 ± 900 | |
| PR-104 (75% MTD) | 4,000 ± 1,500 | |
| PR-104 + Radiation | 150 ± 50 |
Data extracted and summarized from Patterson et al., Clinical Cancer Research, 2007.[8]
Clinical Safety and Tolerability of Single-Agent PR-104 (Weekly Dosing)
The following table summarizes the key findings from a Phase I clinical trial of weekly PR-104 administration in patients with advanced solid tumors. This weekly schedule is considered potentially suitable for combination with fractionated radiotherapy.[1][9]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 675 mg/m²/week |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Neutropenia |
| Recommended Phase II Dose (Weekly) | 675 mg/m² |
Data from a Phase I trial of weekly PR-104.[1][9]
Experimental Protocols
Protocol 1: In Vivo Evaluation of PR-104 with Single-Dose Radiotherapy in a Xenograft Model
This protocol is based on the methodology described by Patterson et al. (2007).[8]
Objective: To determine the enhancement of radiation-induced cell killing by PR-104 in an established human tumor xenograft model using an ex vivo clonogenic assay.
Materials:
-
Human tumor cell line of interest (e.g., HT29, SiHa, H460)
-
Immunocompromised mice (e.g., nude or SCID)
-
PR-104 (phosphate ester form)
-
Sterile saline or appropriate vehicle for PR-104 reconstitution
-
A source of ionizing radiation (e.g., X-ray irradiator)
-
Standard cell culture reagents (media, serum, antibiotics, trypsin)
-
Tissue dissociation enzymes (e.g., collagenase, dispase)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Cell culture plates for clonogenic assay
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10⁶ to 1 x 10⁷ tumor cells into the flank of each mouse.
-
Allow tumors to grow to a mean diameter of 6-8 mm.
-
Randomize mice into treatment groups (n ≥ 5 per group):
-
Vehicle Control
-
PR-104 alone
-
Radiation alone
-
PR-104 + Radiation
-
-
-
Treatment Administration:
-
Radiotherapy:
-
Anesthetize the tumor-bearing mice.
-
Shield the rest of the mouse's body with lead.
-
Deliver a single dose of radiation (e.g., 15 Gy for SiHa and H460, 20 Gy for HT29) directly to the tumor.
-
-
PR-104 Administration:
-
Reconstitute PR-104 in the appropriate vehicle.
-
Administer PR-104 via intraperitoneal (i.p.) injection 5 minutes after irradiation at a predetermined dose (e.g., 75% or 100% of the Maximum Tolerated Dose).
-
-
-
Tumor Excision and Cell Survival Assay:
-
Eighteen hours after treatment, euthanize the mice and aseptically excise the tumors.
-
Mechanically and enzymatically dissociate the tumors into a single-cell suspension.
-
Count the viable cells.
-
Plate known numbers of cells in triplicate into cell culture plates for a clonogenic survival assay.
-
Incubate the plates for 10-14 days until colonies of at least 50 cells are visible.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction of cells for each treatment group.
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Determine the enhancement ratio by comparing the cell kill from the combination treatment to the additive effects of the individual treatments.
Protocol 2: Proposed In Vivo Evaluation of PR-104 with Fractionated Radiotherapy in a Xenograft Model
This is a proposed protocol based on the potential for weekly PR-104 administration with a clinically relevant fractionated radiotherapy schedule.
Objective: To evaluate the effect of PR-104 in combination with a fractionated radiotherapy regimen on tumor growth delay in a xenograft model.
Materials:
-
As per Protocol 1.
Procedure:
-
Tumor Implantation and Randomization:
-
Follow the same procedure as in Protocol 1.
-
Randomize mice into treatment groups (n ≥ 8 per group):
-
Vehicle Control
-
PR-104 alone (weekly)
-
Fractionated Radiation alone
-
PR-104 + Fractionated Radiation
-
-
-
Treatment Administration:
-
Fractionated Radiotherapy:
-
Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 consecutive days per week for 2 weeks, for a total of 20 Gy).
-
-
PR-104 Administration:
-
On the first day of each week of radiotherapy, administer PR-104 (i.p.) at a clinically relevant dose (e.g., a murine equivalent of the human MTD of 675 mg/m²) approximately 30-60 minutes before the radiation fraction.
-
-
-
Tumor Growth Delay Measurement:
-
Measure tumor dimensions with calipers at least twice weekly.
-
Calculate tumor volume (e.g., using the formula: Volume = (length x width²)/2).
-
Continue monitoring until tumors reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Monitor animal body weight and general health as a measure of toxicity.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the time for tumors in each group to reach the endpoint volume.
-
Determine the tumor growth delay for each treatment group compared to the control group.
-
Calculate the enhancement factor of the combination therapy over radiotherapy alone.
Visualizations
Signaling Pathways and Mechanisms
Caption: Combined effect of PR-104 and Radiotherapy on DNA damage.
Experimental Workflow: Single-Dose Radiotherapy Combination
Caption: Workflow for PR-104 and single-dose radiotherapy study.
Experimental Workflow: Fractionated Radiotherapy Combination (Proposed)
Caption: Proposed workflow for PR-104 and fractionated radiotherapy.
Conclusion
The combination of PR-104 with radiotherapy represents a rational and promising strategy to overcome hypoxia-mediated radioresistance in solid tumors. The provided application notes and protocols offer a framework for researchers to further investigate this therapeutic approach. Careful consideration of dosing and scheduling is crucial to maximize efficacy while managing potential toxicities, particularly myelosuppression. Further preclinical studies, especially those employing fractionated radiotherapy regimens, are warranted to optimize this combination for clinical translation.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation-induced signaling pathways that promote cancer cell survival (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioreductive prodrug PR-104 improves the tumour distribution and titre of the nitroreductase-armed oncolytic adenovirus ONYX-411NTR leading to therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation [frontiersin.org]
- 9. Translational research in radiation-induced DNA damage signaling and repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant antitumor activity in various preclinical xenograft models.[1][2] It is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[2][3] Under hypoxic conditions, characteristic of solid tumors, PR-104A is reduced to its cytotoxic metabolites, the hydroxylamine (B1172632) PR-104H and the amine PR-104M, which act as DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[1][4][5] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[4][6][7] These application notes provide detailed protocols for the administration of PR-104 in xenograft models to evaluate its therapeutic efficacy.
Signaling and Activation Pathway of PR-104
The activation of PR-104 is a multi-step process that culminates in DNA damage in cancer cells. The following diagram illustrates the key steps in this pathway.
Caption: PR-104 activation pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of PR-104 and its efficacy in various human tumor xenograft models.
Table 1: Pharmacokinetic Parameters of PR-104 and PR-104A in CD-1 nu/nu Mice
| Compound | Administration Route | Dose (mmol/kg) | Cmax (µM) | T1/2 (min) | AUC (µM·h) |
| PR-104 | i.v. | 0.56 | ~150 | ~5 | ~15 |
| i.p. | 0.56 | ~40 | ~10 | ~10 | |
| PR-104A | i.v. (from PR-104) | 0.56 | ~45 | ~15 | ~18 |
| i.p. (from PR-104) | 0.56 | ~30 | ~20 | ~15 |
Data synthesized from preclinical studies.[8][9]
Table 2: Efficacy of PR-104 in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | PR-104 Dose (mmol/kg) | Administration Schedule | Outcome | Reference |
| HT29 | Colon | 0.56 | Single dose | Significant tumor growth delay | [2][3] |
| SiHa | Cervical | 0.266 | Single dose | Enhanced radiation response | [3] |
| H460 | Lung | Not specified | Not specified | Significant cell kill in tumor excision assay | [2][3] |
| Panc-01 | Pancreatic | Not specified | In combination with gemcitabine | Greater than additive antitumor activity | [2] |
| 22RV1 | Prostate | Not specified | In combination with docetaxel | Greater than additive antitumor activity | [2] |
| HepG2 | Hepatocellular | Not specified | Monotherapy | Significant reduction in tumor growth | [5][7] |
| Hep3B | Hepatocellular | Not specified | Monotherapy | Significant reduction in tumor growth | [5][7] |
Experimental Protocols
Protocol 1: Preparation and Administration of PR-104
This protocol details the steps for preparing and administering PR-104 to tumor-bearing mice via intravenous or intraperitoneal routes.
Materials:
-
PR-104 powder
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (27-30 gauge for i.v., 25-27 gauge for i.p.)
-
Animal restrainer for i.v. injection
-
Warming device (e.g., heat lamp or warming pad)
-
Gauze pads
Procedure:
-
Preparation of PR-104 Solution:
-
On the day of administration, weigh the required amount of PR-104 powder in a sterile microcentrifuge tube.
-
Reconstitute the PR-104 powder in sterile saline or PBS to the desired stock concentration. Ensure complete dissolution by gentle vortexing. PR-104 is water-soluble.
-
Calculate the final volume to be injected based on the animal's body weight and the target dose (e.g., in mg/kg or mmol/kg). The injection volume should not exceed 10 ml/kg.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
For intravenous injections, warm the mouse for 5-10 minutes using a warming device to dilate the lateral tail veins.
-
-
Administration:
-
Intravenous (i.v.) Injection:
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to visualize the lateral tail veins.
-
Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the PR-104 solution slowly as a bolus (typically over 1-2 seconds).
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Intraperitoneal (i.p.) Injection:
-
Manually restrain the mouse, ensuring the head is tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 30-40° angle and inject the PR-104 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Continue to monitor animal health, body weight, and tumor growth as per the experimental design.
-
Protocol 2: Tumor Growth Monitoring
This protocol describes the standard procedure for monitoring tumor growth in xenograft models.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers. The length is the longest diameter, and the width is the perpendicular diameter.
-
Measurements are typically performed 2-3 times per week.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 [10]
-
-
Body Weight Measurement:
-
Weigh the animals at the same frequency as tumor measurements to monitor for signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time to generate tumor growth curves.
-
Tumor growth inhibition (% TGI) can be calculated at a specific time point.
-
Protocol 3: Ex Vivo Clonogenic Assay for Tumor Cell Survival
This protocol outlines the procedure for assessing the clonogenic survival of tumor cells from xenografts following PR-104 treatment.
Materials:
-
Surgical tools for tumor excision
-
Collagenase/dispase solution
-
Cell strainers (70-100 µm)
-
Complete cell culture medium
-
Soft agar (B569324) or methylcellulose-based medium
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tumor Excision and Dissociation:
-
At a predetermined time point after PR-104 administration (e.g., 18-24 hours), euthanize the mice and aseptically excise the tumors.
-
Mince the tumor tissue into small fragments and incubate in a collagenase/dispase solution to generate a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Cell Plating:
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Plate a known number of cells in a semi-solid medium (soft agar or methylcellulose) in 6-well plates.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical experimental workflow for evaluating PR-104 in a xenograft model.
Caption: Experimental workflow for PR-104 xenograft studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. tumorvolume.com [tumorvolume.com]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing PR-104 Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as a more physiologically relevant in vitro model compared to traditional 2D cell cultures for assessing the efficacy of anticancer agents. Their 3D architecture mimics the complex microenvironment of solid tumors, including the development of hypoxic cores, which are a critical factor in tumor progression and resistance to therapy. PR-104 is a hypoxia-activated prodrug (HAP) that undergoes bioreduction to its active cytotoxic metabolites, PR-104H and PR-104M, under low oxygen conditions. These metabolites induce DNA cross-linking and subsequent cell death.[1][2][3] Additionally, PR-104A, the active form of PR-104, can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[4] This dual mechanism of action makes PR-104 a promising candidate for targeting both hypoxic and certain normoxic tumor cell populations.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of PR-104 in 3D tumor spheroid models. The methodologies outlined below will enable researchers to generate robust and reproducible data for preclinical assessment of this and other hypoxia-activated compounds.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of PR-104A in 2D Cancer Cell Line Monolayers
| Cell Line | Cancer Type | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | >25 | ~10 | >2.5 |
| REH | B-cell Acute Lymphoblastic Leukemia | ~20 | ~5 | ~4 |
Data adapted from studies on leukemia cell lines showing increased cytotoxicity under hypoxic conditions (1% O2).[2] The IC50 values are approximate, as read from graphical data.
Table 2: General Trend of Increased Drug Resistance in 3D Spheroid Models
| Drug | Cell Line/Model | Culture Condition | IC50 (µM) |
| Doxorubicin | U251 Glioma | 2D Monolayer (Normoxia) | ~0.5 |
| Doxorubicin | U251 Glioma | 2D Monolayer (Hypoxia) | ~1.0 |
| Doxorubicin | U251 Glioma | 3D Spheroid (Normoxia) | ~3.9 |
| Doxorubicin | U251 Glioma | 3D Spheroid (Hypoxia) | ~16.9 |
This table, with data for the standard chemotherapeutic agent doxorubicin, illustrates the typical increase in drug resistance observed in 3D spheroids, particularly under hypoxic conditions.[5] A similar trend is expected for PR-104.
Signaling Pathway and Experimental Workflow
PR-104 Mechanism of Action
The following diagram illustrates the activation pathway of PR-104 and its cytotoxic mechanism of action.
Caption: Mechanism of PR-104 activation and subsequent induction of cell death.
Experimental Workflow for Assessing PR-104 Efficacy
The diagram below outlines the key steps for evaluating the efficacy of PR-104 in 3D tumor spheroids.
Caption: Workflow for assessing PR-104 efficacy in 3D tumor spheroids.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay method on ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of each well and adding 50 µL of fresh medium.
Protocol 2: Induction and Verification of Hypoxia in 3D Spheroids
This protocol outlines the procedure for creating a hypoxic environment for the established spheroids and verifying the hypoxic state.
Materials:
-
3D tumor spheroids in a 96-well ULA plate
-
Hypoxia chamber or a tri-gas incubator (capable of controlling O2, CO2, and N2 levels)
-
Pimonidazole hydrochloride solution (e.g., 200 µM in culture medium)
-
Reagents for immunofluorescence staining (e.g., primary antibody against pimonidazole adducts, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure for Hypoxia Induction:
-
Once spheroids have reached the desired size and compactness, place the 96-well plate into a hypoxia chamber or tri-gas incubator.
-
Set the oxygen level to 1% (or desired hypoxic level), CO2 to 5%, and the balance with N2.
-
Incubate the spheroids under hypoxic conditions for a sufficient duration to establish a hypoxic core (typically 12-24 hours) before drug treatment.
Procedure for Hypoxia Verification (Pimonidazole Staining):
-
Add pimonidazole solution to the spheroid cultures to a final concentration of 100-200 µM.
-
Incubate the spheroids with pimonidazole for 2-4 hours under the same hypoxic conditions.
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.5% Triton X-100 in PBS).
-
Perform immunofluorescence staining using an anti-pimonidazole antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the spheroids using a fluorescence or confocal microscope to visualize the hypoxic regions (pimonidazole-positive areas).
Protocol 3: PR-104 Efficacy Assessment
This protocol details the treatment of spheroids with PR-104 and the subsequent assessment of cell viability.
Materials:
-
3D tumor spheroids in a 96-well ULA plate (with parallel plates for normoxic and hypoxic conditions)
-
PR-104 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent ATP-based assay)
-
Luminometer
-
Inverted microscope with imaging capabilities
Procedure:
-
Prepare a serial dilution of PR-104 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest PR-104 dose).
-
For the hypoxic group, pre-equilibrate the drug dilutions in the hypoxia chamber for at least 4 hours.
-
Carefully remove 50 µL of medium from each well of the spheroid plates (both normoxic and hypoxic) and add 50 µL of the corresponding PR-104 dilution or vehicle control.
-
Return the plates to their respective incubators (normoxic or hypoxic) and incubate for the desired treatment duration (e.g., 72 hours).
-
After the treatment period, assess spheroid morphology and size by capturing images with an inverted microscope.
-
Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions. This typically involves: a. Equilibrating the plate and the assay reagent to room temperature. b. Adding a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well. c. Mixing the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubating at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for PR-104 under both normoxic and hypoxic conditions.
By following these detailed protocols, researchers can effectively assess the efficacy of PR-104 and other hypoxia-activated prodrugs in a physiologically relevant 3D tumor spheroid model, providing valuable insights for preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 | PLOS One [journals.plos.org]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the 3D Environment in Hypoxia-induced Drug and Apoptosis Resistance | Anticancer Research [ar.iiarjournals.org]
Detecting PR-104 Metabolites in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a phosphate (B84403) ester pre-prodrug designed for targeted cancer therapy. In the body, it is rapidly converted to its active form, PR-104A, a dinitrobenzamide mustard prodrug. The therapeutic efficacy of PR-104A hinges on its selective activation within the hypoxic microenvironment of solid tumors. This activation is a reductive process, primarily yielding the cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites, which induce DNA cross-linking and subsequent cell death.[1][2] However, "off-target" activation can occur in oxygenated tissues through enzymes like aldo-keto reductase 1C3 (AKR1C3), which can lead to systemic toxicity.[3][4] Therefore, robust and sensitive methods for the detection and quantification of PR-104 and its metabolites in tissue samples are crucial for preclinical and clinical drug development. These methods are essential for understanding the pharmacokinetic and pharmacodynamic properties of PR-104, evaluating its tumor-targeting efficiency, and assessing potential off-target toxicities.
This document provides detailed application notes and protocols for three key methods used to detect PR-104 metabolites in tissue samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Quantitative Whole-Body Autoradiography (QWBA), and Immunohistochemistry (IHC).
Metabolic Activation of PR-104
The metabolic pathway of PR-104 is a multi-step process that is critical to its mechanism of action. The following diagram illustrates the conversion of the inactive pre-prodrug to its active cytotoxic metabolites.
Data Presentation: Quantitative Analysis of PR-104 Metabolites in Tissues
The following table summarizes the biodistribution of PR-104A and its reduced metabolites, PR-104H and PR-104M, in various tissues of CD-1 nude mice with SiHa tumors, 15 minutes after a single intravenous dose of 326 mg/kg PR-104, as determined by LC-MS/MS.[5]
| Tissue | PR-104A (µmol/L) | PR-104H (µmol/L) | PR-104M (µmol/L) | Total Reduced Metabolites (PR-104H + PR-104M) (µmol/L) |
| Tumor | 25.3 ± 4.5 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.3 ± 0.5 |
| Liver | 45.1 ± 7.9 | 2.1 ± 0.4 | 4.3 ± 0.8 | 6.4 ± 1.2 |
| Kidney | 38.2 ± 6.7 | 1.2 ± 0.2 | 2.1 ± 0.4 | 3.3 ± 0.6 |
| Bone Marrow | 18.9 ± 3.3 | 0.9 ± 0.2 | 1.8 ± 0.3 | 2.7 ± 0.5 |
| Spleen | 22.4 ± 3.9 | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.5 ± 0.3 |
| Lung | 30.1 ± 5.3 | 0.6 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Heart | 20.5 ± 3.6 | 0.4 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Muscle | 15.6 ± 2.7 | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Brain | 1.2 ± 0.2 | < LOD | < LOD | < LOD |
| Plasma | 50.1 ± 8.8 | 0.2 ± 0.04 | 0.4 ± 0.1 | 0.6 ± 0.14 |
Values are presented as mean ± SEM (Standard Error of the Mean). LOD = Limit of Detection.[5]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of PR-104 Metabolites in Tissue
This protocol outlines a method for the extraction and quantification of PR-104, PR-104A, PR-104H, and PR-104M from tissue samples.
Materials:
-
Homogenizer (e.g., bead beater)
-
Ceramic beads
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal standards (e.g., deuterated analogs of PR-104 and its metabolites)
Procedure:
-
Sample Preparation:
-
Excise tissues of interest and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add a 3-fold volume of ice-cold extraction solvent (e.g., 80% acetonitrile in water) containing internal standards.
-
-
Homogenization and Extraction:
-
Homogenize the tissue using a bead beater until the sample is completely disrupted.
-
Vortex the homogenate for 1 minute and incubate on ice for 20 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at approximately 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Vortex and centrifuge to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of radiolabeled PR-104 and its metabolites across the entire body.
Materials:
-
Radiolabeled PR-104 (e.g., with ¹⁴C or ³H)
-
Animal model (e.g., rat or mouse)
-
Embedding medium (e.g., carboxymethylcellulose)
-
Cryomicrotome for whole-body sectioning
-
Phosphor imaging plates or X-ray film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Dosing:
-
Administer a single dose of radiolabeled PR-104 to the animal model via the intended clinical route (e.g., intravenous).
-
-
Sample Collection:
-
At predetermined time points post-dose, euthanize the animals.
-
Immediately freeze the entire carcass by immersion in a dry ice/hexane or isopentane (B150273) bath.
-
-
Embedding:
-
Embed the frozen carcass in a block of frozen embedding medium.
-
-
Sectioning:
-
Mount the block in a large-format cryomicrotome.
-
Collect thin (e.g., 20-40 µm) whole-body sagittal sections onto adhesive tape.
-
-
Exposure:
-
Dehydrate the sections (e.g., in a cryostat or desiccator).
-
Expose the sections to a phosphor imaging plate or X-ray film in a light-tight cassette for a duration determined by the radioactivity level.
-
-
Imaging and Quantification:
-
Scan the imaging plate with a phosphor imager or develop the film.
-
Quantify the radioactivity in different tissues and organs by comparing the signal intensity to that of co-exposed radioactive standards of known concentration.
-
Generate a false-color image representing the distribution and concentration of radioactivity throughout the animal body.
-
Immunohistochemistry (IHC) for Detection of PR-104-DNA Adducts
IHC can be adapted to visualize the formation of PR-104-DNA adducts in tissue sections, providing spatial information on where the drug exerts its cytotoxic effects. This requires a specific antibody that recognizes the adducts.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting Hypoxic Solid Tumors with PR-104 in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a hypoxia-activated prodrug designed to selectively target the low-oxygen regions characteristic of solid tumors, which are often resistant to conventional therapies. This document provides detailed application notes and protocols for the in vivo evaluation of PR-104, summarizing its mechanism of action, experimental procedures, and key quantitative data from preclinical studies.
Introduction
Tumor hypoxia is a critical factor in cancer progression and therapeutic resistance. PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly hydrolyzed in vivo to PR-104A.[1][2] In the hypoxic microenvironment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 reductase (POR), to its active cytotoxic metabolites, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[3][4] These reactive nitrogen mustards induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[5] An alternative, oxygen-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can be overexpressed in some tumor types.[2][6] This dual activation mechanism makes PR-104 a promising agent for targeting a range of solid tumors.
Mechanism of Action and Activation Pathway
PR-104's therapeutic effect is contingent on its metabolic activation within the tumor microenvironment. The following diagram illustrates the key steps in this process.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical in vivo studies of PR-104 in various human tumor xenograft models.
Table 1: In Vivo Efficacy of PR-104 Monotherapy in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose (mg/kg) | Dosing Schedule | Efficacy Endpoint | Outcome | Citation(s) |
| HT29 (colorectal) | Nude | 75% of MTD | Single dose | Clonogenic Cell Kill | Significant single-agent activity | [7] |
| SiHa (cervical) | Nude | 75% of MTD | Single dose | Clonogenic Cell Kill | Significant single-agent activity | [7] |
| H460 (lung) | Nude | 75% of MTD | Single dose | Clonogenic Cell Kill | Significant single-agent activity | [7] |
| Various Solid Tumors (21/34 models) | - | 550 (MTD) | Weekly x 6 | Objective Response | Objective responses observed | [8] |
| Acute Lymphoblastic Leukemia (7/7 models) | - | 550 (MTD) | Weekly x 6 | Complete Response | Maintained complete responses | [8] |
| Hep3B (hepatocellular) | - | - | - | Tumor Growth Reduction | Significant reduction in growth | [9] |
| HepG2 (hepatocellular) | - | - | - | Tumor Growth Reduction | Significant reduction in growth | [9] |
| HCT116 WT (colorectal) | - | 380 (Human Equivalent Dose) | Single dose | Clonogenic Cell Kill | 0.43 log cell kill | [10] |
| HCT116 AKR1C3#6 (colorectal) | - | 380 (Human Equivalent Dose) | Single dose | Clonogenic Cell Kill | 1.68 log cell kill | [10] |
Table 2: In Vivo Efficacy of PR-104 in Combination Therapy
| Tumor Model | Combination Agent | PR-104 Dose (mg/kg) | Efficacy Endpoint | Outcome | Citation(s) |
| Panc-01 (pancreatic) | Gemcitabine | - | Tumor Growth Delay | Greater than additive antitumor activity | [7] |
| 22RV1 (prostate) | Docetaxel | - | Tumor Growth Delay | Greater than additive antitumor activity | [7] |
| SiHa (cervical) | Radiation (15 Gy) | 380 (HED) | Clonogenic Cell Kill | Superior hypoxic cell kill compared to PR-104 alone | [2] |
| Hepatocellular Carcinoma Models (4) | Sorafenib (B1663141) | - | Tumor Growth Delay | Significant activity in all models | [9][11] |
Table 3: Pharmacokinetic Parameters of PR-104 and its Metabolites in Mice
| Compound | Dosing (PR-104) | Tmax (h) | Cmax (µM) | AUC (µM·h) | Citation(s) |
| PR-104 | 0.56 mmol/kg (i.v.) | ~0.1 | ~100 | ~20 | [5] |
| PR-104A | 0.56 mmol/kg (i.v.) | ~0.25 | ~40 | ~30 | [5] |
| PR-104 | 0.56 mmol/kg (i.p.) | ~0.25 | ~15 | ~10 | [5] |
| PR-104A | 0.56 mmol/kg (i.p.) | ~0.5 | ~20 | ~25 | [5] |
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of PR-104 in a solid tumor xenograft model.
Detailed Experimental Protocols
Human Tumor Xenograft Model Establishment
Materials:
-
Human tumor cell line (e.g., HT29, SiHa, H460)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., nude, SCID)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture tumor cells in their recommended medium to ~80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Anesthetize the mouse and inject 100-200 µL of the cell suspension subcutaneously into the flank.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Begin treatment when tumors reach a mean diameter of 6-8 mm.
PR-104 Preparation and Administration
Materials:
-
Lyophilized PR-104
-
Sterile water for injection
-
5% dextrose in water (D5W)
-
Sterile syringes and needles
Protocol:
-
Reconstitute lyophilized PR-104 with sterile water for injection.
-
Further dilute the reconstituted PR-104 in 5% dextrose to the final desired concentration for injection.[12]
-
Administer PR-104 to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be adjusted based on the mouse's body weight.
Assessment of Antitumor Efficacy
Protocol:
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor and record the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize tumor growth delay.
Protocol:
-
At a specified time point after PR-104 treatment (e.g., 18-24 hours), euthanize the mice and aseptically excise the tumors.[7]
-
Prepare a single-cell suspension from each tumor by mechanical disaggregation and/or enzymatic digestion (e.g., with collagenase).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate a known number of cells in appropriate dilutions in cell culture plates.
-
Incubate for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Fix the colonies with a solution of glutaraldehyde (B144438) and stain with crystal violet.[13]
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each tumor relative to untreated controls.
Biomarker Analysis
Protocol:
-
To assess tumor hypoxia, administer a hypoxia marker such as pimonidazole (B1677889) or EF5 to the mice 1-2 hours before tumor excision.[11][14]
-
Excise tumors and fix in 10% neutral buffered formalin, then embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Perform antigen retrieval as required for the specific antibodies.
-
Incubate sections with primary antibodies against the hypoxia marker (e.g., anti-pimonidazole) or AKR1C3.
-
Use an appropriate secondary antibody and detection system (e.g., DAB or a fluorescent label).
-
Counterstain with hematoxylin (B73222) if necessary and mount coverslips.
-
Image the slides and quantify the stained area relative to the total tumor area.
Protocol:
-
Excise tumors and snap-freeze in liquid nitrogen or prepare fresh protein lysates.
-
Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AKR1C3, POR, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to the loading control.
Conclusion
PR-104 represents a promising strategy for targeting hypoxic solid tumors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of PR-104 and similar hypoxia-activated prodrugs. Careful consideration of the tumor model, dosing regimen, and appropriate endpoint analyses are crucial for obtaining meaningful and reproducible results.
References
- 1. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Activation IHC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of PR-104 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for co-administering the hypoxia-activated prodrug PR-104 with standard chemotherapy agents. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the investigation of synergistic anti-tumor effects and mechanisms of action.
Introduction
PR-104 is a phosphate (B84403) ester pre-prodrug that is systemically converted to PR-104A. Under hypoxic conditions prevalent in solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active cytotoxic metabolites, the hydroxylamine (B1172632) PR-104H and the amine PR-104M.[1][2] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3] Additionally, PR-104A can be activated independently of oxygen by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in various tumor types.[4][5] This dual mechanism of activation makes PR-104 a promising agent for targeting both hypoxic and AKR1C3-expressing cancer cells.
The rationale for combining PR-104 with conventional chemotherapy lies in the complementary targeting of different tumor cell populations. While chemotherapy is often less effective against hypoxic cells, PR-104 is specifically activated in this environment.[1][6] This combination has the potential for synergistic or additive anti-tumor activity. Preclinical and clinical studies have explored the co-administration of PR-104 with agents such as docetaxel (B913) and gemcitabine (B846).[6][7][8]
Key Signaling and Activation Pathways
The activation of PR-104 and its subsequent induction of DNA damage involve distinct cellular pathways. The following diagrams illustrate these processes and provide a conceptual framework for experimental design.
References
- 1. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 8. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring DNA Damage Induced by PR-104: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that undergoes a series of metabolic transformations to yield its active metabolites, PR-104H and PR-104M. These reactive species are potent DNA alkylating agents, inducing primarily interstrand cross-links (ICLs) and DNA monoadducts. The selective activation of PR-104 in the hypoxic microenvironment of solid tumors makes it a promising anti-cancer agent. This document provides detailed application notes and protocols for the key techniques used to measure the DNA damage induced by PR-104, offering a valuable resource for researchers in oncology and drug development.
Mechanism of PR-104 Action and DNA Damage
PR-104 is administered as a phosphate (B84403) ester "pre-prodrug" and is rapidly converted systemically to its alcohol derivative, PR-104A.[1] Under hypoxic conditions, PR-104A is reduced by cellular reductases, such as cytochrome P450 oxidoreductase, to its active hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[2][3] These metabolites are highly cytotoxic and induce DNA damage, leading to cell cycle arrest and apoptosis.[4] The primary lesions formed are DNA interstrand cross-links, which covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking critical cellular processes like replication and transcription.[5][6]
Data Presentation: Quantitative Analysis of PR-104 Induced Cytotoxicity
The hypoxia-selective activation of PR-104A leads to a significant increase in its cytotoxic potency. This can be quantified by comparing the half-maximal inhibitory concentration (IC50) values under normoxic and hypoxic conditions.
| Cell Line | IC50 (µM) under Normoxic Conditions | IC50 (µM) under Hypoxic Conditions | Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50) |
| SiHa | >300 | 14 | >21 |
| HT29 | 200 | 2 | 100 |
| H460 | 150 | 1.5 | 100 |
Data adapted from Patterson et al., 2007.[1]
The formation of ICLs is directly correlated with the cytotoxic effects of PR-104A. The frequency of ICLs can be quantified using the alkaline comet assay and correlated with cell survival.
| Cell Line | Treatment Condition | DNA Cross-link Index | Clonogenic Cell Kill (logs) |
| SiHa | Aerobic | ~0.025 | ~1 |
| SiHa | Hypoxic | ~0.5 | ~3 |
Data adapted from Guise et al., 2009.[7]
Experimental Protocols
Measurement of DNA Interstrand Cross-links (ICLs) by Modified Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay allows for the detection of ICLs. The principle is that ICLs reduce the migration of DNA fragments induced by a fixed dose of ionizing radiation, leading to a smaller "comet tail."[4][8][9]
Materials:
-
Microscope slides (fully frosted)
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Irradiation source (X-ray or gamma-ray)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of PR-104A or vehicle control for the specified duration under normoxic or hypoxic conditions.
-
Cell Harvesting: Harvest cells by trypsinization or using a cell scraper, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Mix 10 µL of the cell suspension with 75 µL of 0.7% LMP agarose at 37°C.
-
Pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Irradiation: After the agarose has solidified, remove the coverslips and irradiate the slides on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks.
-
Lysis: Immerse the slides in ice-cold lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at 25V and ~300 mA.
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 3 x 5-minute washes.
-
Staining and Visualization: Stain the DNA with an appropriate fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images and analyze them using comet scoring software. The extent of DNA cross-linking is inversely proportional to the tail moment or tail intensity.
Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Assay
The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). These DSBs can arise as intermediates during the repair of ICLs. Immunofluorescence staining of γH2AX foci provides a sensitive method to quantify DSBs.[10][11][12][13]
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-primary antibody species (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with PR-104A as required.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Analysis of PR-104-Induced DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of specific DNA adducts. This method involves the enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection.[14][15][16]
Materials:
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
-
Internal standards (isotopically labeled DNA adducts, if available)
Protocol:
-
DNA Isolation: Treat cells with PR-104A, harvest, and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
DNA Digestion:
-
Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
Digest the DNA to deoxynucleosides by incubating with nuclease P1 at 37°C for 2 hours.
-
Further dephosphorylate the nucleotides by adding alkaline phosphatase and incubating at 37°C for 1-2 hours.
-
-
Sample Preparation: Precipitate the enzymes by adding cold ethanol (B145695) or by using a filter unit. Collect the supernatant containing the nucleosides.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into the LC-MS/MS system.
-
Separate the nucleosides on a C18 column using a gradient of mobile phases.
-
Detect the specific PR-104-DNA adducts using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or by accurate mass measurement on a high-resolution instrument. The fragmentation of the protonated modified deoxynucleoside typically results in a neutral loss of the deoxyribose moiety (116.0474 Da).[17][18]
-
-
Quantification: Quantify the adducts by comparing their peak areas to those of known standards or by relative quantification against the unmodified deoxynucleosides.
Visualizations
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application of PR-104 in Pancreatic Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown promise in preclinical studies for the treatment of solid tumors, including pancreatic cancer.[1] Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma and significant hypoxia, which contributes to its resistance to conventional therapies.[2][3] PR-104 is designed to be selectively activated in these hypoxic regions, offering a targeted therapeutic approach. This document provides detailed application notes and protocols for the use of PR-104 in pancreatic cancer research, based on published preclinical data.
Mechanism of Action
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][4] Under hypoxic conditions, PR-104A is reduced by cellular reductases, such as cytochrome P450 oxidoreductase, to its active cytotoxic metabolites, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[1][5] These metabolites are potent DNA cross-linking agents that induce DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1] The selective activation in hypoxic environments minimizes systemic toxicity to normal, well-oxygenated tissues.
Data Presentation
In Vitro Cytotoxicity of PR-104A in Pancreatic Cancer Cell Lines
The cytotoxicity of the active form of PR-104, PR-104A, has been evaluated in various cancer cell lines, including the pancreatic cancer cell line Panc-01. A significant increase in cytotoxicity is observed under hypoxic conditions, highlighting the hypoxia-selective nature of the drug.
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Panc-01 | Aerobic | >100 | \multirow{2}{*}{>10} | [1] |
| Hypoxic | ~10 | [1] |
Note: Specific IC50 values for Panc-01 were not explicitly provided in the primary reference but were stated to have a hypoxic cytotoxicity ratio of >10, with hypoxic IC50 in the range of other sensitive cell lines.
In Vivo Antitumor Activity of PR-104 in a Panc-01 Xenograft Model
Preclinical studies have demonstrated the antitumor efficacy of PR-104, both as a monotherapy and in combination with standard-of-care chemotherapy for pancreatic cancer, such as gemcitabine (B846). The combination of PR-104 and gemcitabine has been shown to result in greater than additive antitumor activity in a Panc-01 xenograft model.[1]
| Treatment Group | Dosing Schedule | Tumor Growth Delay (days) | Reference |
| Vehicle Control | - | - | [1] |
| PR-104 | Not specified | Significant | [1] |
| Gemcitabine | Not specified | Significant | [1] |
| PR-104 + Gemcitabine | Not specified | Greater than additive | [1] |
Note: Specific tumor growth delay values were not detailed in the abstract of the primary reference. The data indicates a significant and synergistic effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PR-104A on pancreatic cancer cells (e.g., Panc-01) under aerobic and hypoxic conditions.
Materials:
-
Panc-01 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PR-104A
-
96-well plates
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed Panc-01 cells into 96-well plates at a density of 3,000 - 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of PR-104A in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the PR-104A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for PR-104A).
-
For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the drug exposure (typically 4 hours). For aerobic conditions, return the plates to the standard incubator.
-
After the 4-hour incubation, remove the drug-containing medium, wash the cells once with PBS, and add 100 µL of fresh complete growth medium.
-
Incubate the plates for an additional 72 hours under standard conditions.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Panc-01 Xenograft Model
This protocol describes the establishment of a Panc-01 xenograft model and treatment with PR-104 in combination with gemcitabine.
Materials:
-
Panc-01 cells
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
PR-104
-
Gemcitabine
-
Vehicle solutions for PR-104 and gemcitabine
-
Calipers for tumor measurement
Procedure:
-
Harvest Panc-01 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PR-104 alone, Gemcitabine alone, PR-104 + Gemcitabine).
-
Administer treatments according to the specified dosing schedule. For example, PR-104 might be administered intraperitoneally (i.p.) and gemcitabine intravenously (i.v.).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and delay for each treatment group.
γH2AX Immunofluorescence Assay for DNA Damage
This protocol is to detect DNA double-strand breaks induced by PR-104A in pancreatic cancer cells.
Materials:
-
Panc-01 cells
-
Coverslips in 24-well plates
-
PR-104A
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed Panc-01 cells on coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with PR-104A at the desired concentration for a specified time (e.g., 2 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Conclusion
PR-104 represents a promising therapeutic strategy for pancreatic cancer by targeting the hypoxic tumor microenvironment. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of PR-104 in relevant preclinical models of pancreatic cancer. Further investigation into the optimal combination strategies and patient selection biomarkers will be crucial for the clinical translation of this hypoxia-activated prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing PR-104 to Overcome Treatment Resistance in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypoxia-activated prodrug PR-104, its mechanism of action, and protocols for its use in preclinical research to overcome treatment resistance in tumors.
Introduction
Tumor hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a significant contributor to resistance to conventional cancer therapies such as chemotherapy and radiotherapy. PR-104 is a dinitrobenzamide mustard "pre-prodrug" designed to be systemically stable and selectively activated within the hypoxic regions of solid tumors and in tumors expressing the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2] This targeted activation leads to the formation of potent DNA cross-linking agents, causing cytotoxicity in otherwise treatment-resistant cancer cells.[3][4]
Mechanism of Action
PR-104 is a phosphate (B84403) ester that is rapidly hydrolyzed in vivo by phosphatases to its active alcohol form, PR-104A.[3][5] PR-104A has a dual mechanism of activation:
-
Hypoxia-Dependent Activation: In the low oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1][2] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[4]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of oxygen levels by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).[2][6] High expression of AKR1C3 has been observed in several tumor types, including hepatocellular carcinoma and T-cell acute lymphoblastic leukemia (T-ALL), making them susceptible to PR-104 treatment even in normoxic conditions.[7][8]
This dual activation mechanism allows PR-104 to target a broad range of tumors and overcome resistance driven by both hypoxia and specific enzyme expression.
Data Presentation
Table 1: Preclinical Efficacy of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Hypoxia (4h exposure) | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) | Reference |
| H460 | Non-small cell lung | 0.51 | >100 | [3] |
| SiHa | Cervical | 1.2 | ~100 | [3] |
| HT29 | Colon | 2.3 | ~50 | [3] |
| PC3 | Prostate | 7.3 | ~20 | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | 51 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 15 | [2] |
Table 2: Clinical Trial Data for PR-104
| Phase | Cancer Type | Dose Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| I | Solid Tumors | 1-hour IV infusion every 3 weeks | 1100 mg/m² | Fatigue, neutropenic sepsis, infection | [1][6] |
| I | Solid Tumors | Weekly 1-hour IV infusion | 675 mg/m² | Thrombocytopenia, neutropenia | [1] |
| I/II | Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | 1.1 to 4 g/m² | Not specified | Myelosuppression, febrile neutropenia, infection, enterocolitis | [9] |
| Ib | Advanced Solid Tumors (with Gemcitabine) | 21-day cycle | 140 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | [10][11] |
| Ib | Advanced Solid Tumors (with Docetaxel) | 21-day cycle | 200 mg/m² (without G-CSF), 770 mg/m² (with G-CSF) | Thrombocytopenia, neutropenic fever, fatigue | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol details the methodology to assess the hypoxia-selective cytotoxicity of PR-104A in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PR-104A (the alcohol metabolite of PR-104)
-
Hypoxia chamber or incubator capable of maintaining <0.1% O₂
-
Normoxic incubator (21% O₂, 5% CO₂)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to attach overnight in a normoxic incubator.
-
Drug Preparation: Prepare a serial dilution of PR-104A in complete cell culture medium.
-
Hypoxic Pre-incubation: Transfer one set of plates to a hypoxia chamber for 4-6 hours to allow for equilibration to low oxygen conditions. Keep a parallel set of plates in a normoxic incubator.
-
Drug Exposure: Add the PR-104A serial dilutions to the cells in both the hypoxic and normoxic plates. Include vehicle control wells.
-
Incubation: Incubate the plates for 4 hours in their respective oxygen conditions.
-
Drug Washout: After the 4-hour exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Recovery: Return both sets of plates to a normoxic incubator and allow for cell recovery and proliferation for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is calculated as the IC₅₀ (normoxic) / IC₅₀ (hypoxic). A higher HCR indicates greater hypoxia-selective cytotoxicity.
Protocol 2: In Vivo Tumor Xenograft Model to Evaluate PR-104 Efficacy
This protocol describes the use of a tumor xenograft model to assess the anti-tumor activity of PR-104 as a single agent or in combination with other therapies.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, BALB/c nude)
-
Human cancer cell line known to form solid tumors
-
Matrigel (optional)
-
PR-104
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer PR-104 intravenously (IV) at the desired dose and schedule.[12] The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.
-
Tumor and Body Weight Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight loss can be an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test, ANOVA) can be used to compare the anti-tumor efficacy between treatment groups. Tumor growth delay is another common metric for efficacy.
Protocol 3: Assessment of Tumor Hypoxia
To correlate PR-104 efficacy with tumor hypoxia, the extent of hypoxia in the tumor microenvironment can be assessed.
Materials:
-
Pimonidazole (B1677889) hydrochloride
-
Hypoxyprobe™-1 kit (contains anti-pimonidazole antibody)
-
Tumor-bearing mice from the in vivo study
-
Tissue fixation and processing reagents
-
Immunohistochemistry reagents
Procedure:
-
Pimonidazole Administration: Approximately 60-90 minutes before tumor excision, administer pimonidazole hydrochloride to the tumor-bearing mice via intraperitoneal (IP) injection (typically 60 mg/kg).
-
Tumor Excision and Fixation: Euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin overnight.
-
Tissue Processing and Sectioning: Process the fixed tumors, embed in paraffin, and cut thin sections (e.g., 5 µm).
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate the sections with the anti-pimonidazole antibody.
-
Use a suitable secondary antibody and detection system to visualize the pimonidazole adducts, which form in hypoxic cells.
-
-
Image Analysis: Capture images of the stained tissue sections and quantify the hypoxic fraction (the percentage of pimonidazole-positive staining area relative to the total viable tumor area).
Visualizations
Caption: PR-104 activation and mechanism of action.
Caption: In vivo experimental workflow for evaluating PR-104 efficacy.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PR-104 in Combination with Immunotherapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are characterized by regions of hypoxia, or low oxygen, which contribute to therapeutic resistance and an immunosuppressive tumor microenvironment.[1][2][3] Hypoxia-activated prodrugs (HAPs) are a class of agents designed to selectively target and eliminate these hypoxic tumor cells.[3][4][5] PR-104 is a notable example of a HAP, a phosphate (B84403) ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[4][6][7] Under hypoxic conditions, PR-104A is metabolized into potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), leading to cell cycle arrest and apoptosis.[5][8][9][10] Interestingly, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.[11][8][10]
The rationale for combining PR-104 with immunotherapy stems from the understanding that the hypoxic tumor microenvironment is often devoid of T-cell infiltration, thereby creating a barrier to the efficacy of immune checkpoint inhibitors.[1][12] By targeting and eliminating hypoxic tumor cells, PR-104 has the potential to remodel the tumor microenvironment, increase the release of tumor-associated antigens, and enhance the anti-tumor immune response elicited by immunotherapies. While direct clinical data on the combination of PR-104 and immunotherapy is limited, preclinical studies with other HAPs, such as TH-302, have demonstrated synergistic effects when combined with checkpoint inhibitors.[2][12] These studies suggest that the targeted killing of hypoxic tumor cells can render tumors more susceptible to immune-mediated destruction.[2]
These application notes provide a comprehensive overview of the mechanism of action of PR-104, the scientific basis for its combination with immunotherapy, and detailed protocols for preclinical evaluation.
Mechanism of Action and Rationale for Combination Therapy
PR-104 Activation Pathway
PR-104's therapeutic activity is contingent on its bioactivation within the tumor. The following diagram illustrates the activation cascade of PR-104.
Caption: PR-104 activation pathway.
Synergistic Rationale with Immunotherapy
The combination of PR-104 and immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), is based on a proposed synergistic mechanism that enhances anti-tumor immunity.
Caption: Proposed synergy of PR-104 and immunotherapy.
Quantitative Data Summary
While clinical data for the specific combination of PR-104 and immunotherapy is not yet available, the following tables summarize key findings from preclinical and clinical studies of PR-104 in various contexts. This data provides a foundation for designing and interpreting future combination studies.
Table 1: Preclinical Efficacy of PR-104 Monotherapy and Combination Therapy
| Tumor Model | Combination Agent | PR-104 Dose | Outcome | Reference |
| Panc-01 (Pancreatic) | Gemcitabine (B846) | Not specified | Greater than additive antitumor activity | [7] |
| 22RV1 (Prostate) | Docetaxel (B913) | Not specified | Greater than additive antitumor activity | [7] |
| Hep3B (Hepatocellular) | Sorafenib (B1663141) | Not specified | Significant reduction in tumor growth | [11][10] |
| HepG2 (Hepatocellular) | Sorafenib | Not specified | Significant reduction in tumor growth | [11][10] |
| SiHa, HT29, H460 (Various) | Radiation | 0.266 mmol/kg | Greater killing of hypoxic and aerobic cells | [7] |
Table 2: Clinical Trial Data for PR-104 in Solid Tumors
| Phase | Combination Agent | Maximum Tolerated Dose (MTD) of PR-104 | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase Ib | Gemcitabine | 140 mg/m² | Thrombocytopenia | [13][14] |
| Phase Ib | Docetaxel (60 mg/m²) | 200 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | [13][14] |
| Phase Ib | Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | [13][14] |
| Phase I (weekly) | Monotherapy | 675 mg/m² | Thrombocytopenia, neutropenia | [15] |
| Phase I (q3w) | Monotherapy | 1100 mg/m² | Fatigue, neutropenic fever, infection | [15] |
| Phase II (SCLC) | Monotherapy | Not specified | Not specified | [16] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of PR-104 in combination with immunotherapy in solid tumor models.
In Vivo Efficacy Study in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of PR-104 in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38, CT26)
-
PR-104 (formulated for intravenous administration)
-
Anti-PD-1 antibody or isotype control
-
Sterile PBS
-
Calipers
-
Animal housing and monitoring equipment
Experimental Workflow:
Caption: In vivo efficacy study workflow.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a specified number of tumor cells (e.g., 1x10⁶) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: PR-104 alone
-
Group 3: Immune checkpoint inhibitor (e.g., anti-PD-1) alone
-
Group 4: PR-104 + Immune checkpoint inhibitor
-
-
Treatment Administration:
-
Administer PR-104 intravenously (IV) at a predetermined dose and schedule.
-
Administer the immune checkpoint inhibitor intraperitoneally (IP) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined endpoint size or if signs of toxicity are observed.
-
Primary endpoints: Tumor growth delay and overall survival.
-
-
Data Analysis: Analyze and compare tumor growth curves and survival data between treatment groups.
Immunohistochemical Analysis of the Tumor Microenvironment
Objective: To assess changes in the tumor microenvironment, including hypoxia and immune cell infiltration, following treatment with PR-104 and immunotherapy.
Materials:
-
Tumor tissues collected from the in vivo efficacy study
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies (e.g., anti-pimonidazole for hypoxia, anti-CD8 for cytotoxic T-cells, anti-FoxP3 for regulatory T-cells)
-
Secondary antibodies and detection reagents
-
Microscope and imaging software
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint (or at specified time points), euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed tumors in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Perform antigen retrieval as required for each antibody.
-
Incubate sections with primary antibodies against markers of interest.
-
Apply appropriate secondary antibodies and visualization reagents.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Acquire images of stained tumor sections using a brightfield microscope.
-
Quantify the stained area or the number of positive cells for each marker using image analysis software.
-
-
Data Interpretation: Compare the levels of hypoxia and the density of different immune cell populations across the treatment groups to understand the biological effects of the combination therapy.
Conclusion
The combination of the hypoxia-activated prodrug PR-104 with immunotherapy represents a promising strategy to overcome resistance in solid tumors. By selectively targeting the hypoxic tumor core, PR-104 has the potential to alter the immunosuppressive tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. The protocols and data presented here provide a framework for the continued preclinical and clinical investigation of this novel therapeutic approach. Careful consideration of dosing schedules and potential toxicities, particularly myelosuppression, will be critical for the successful clinical translation of this combination therapy.[8][13][15][17]
References
- 1. malaghan.org.nz [malaghan.org.nz]
- 2. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 13. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
PR-104 Technical Support Center: Optimizing Dosage and Minimizing Systemic Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the hypoxia-activated prodrug, PR-104. The focus is on strategies to optimize dosage for anti-tumor efficacy while minimizing systemic toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] PR-104A has a dual mechanism of activation. In the hypoxic (low oxygen) conditions characteristic of solid tumors, it is metabolized by one-electron reductases into reactive nitrogen mustards, PR-104H (hydroxylamine) and PR-104M (amine), which are DNA cross-linking agents that induce cell death.[2][3][4] However, PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4]
Q2: What are the primary systemic toxicities associated with PR-104?
The most significant dose-limiting toxicities (DLTs) observed in clinical trials are hematological, specifically myelosuppression, leading to neutropenia (low neutrophils) and thrombocytopenia (low platelets).[5][6][7] Other reported toxicities include fatigue, infection, and enterocolitis.[4][8][9]
Q3: Why is PR-104 more toxic in humans than in preclinical mouse models?
The discrepancy in toxicity is primarily due to the "off-target" activation of PR-104A by the human enzyme AKR1C3.[5][10] This enzyme is expressed in human hematopoietic progenitor cells in the bone marrow.[5][11] Murine AKR1C orthologues do not efficiently metabolize PR-104A, leading to lower toxicity in mice.[5] This species difference results in a significantly lower maximum tolerated dose (MTD) in humans compared to mice.[5]
Q4: How can I assess the potential for PR-104A efficacy in my cancer cell line?
To evaluate the potential efficacy of PR-104A, you should assess two key factors in your cell line of interest:
-
Hypoxic sensitivity: Determine the cytotoxicity of PR-104A under both normoxic and hypoxic conditions. A significant increase in cell killing under hypoxia indicates sensitivity to the hypoxia-activated pathway.
-
AKR1C3 expression and activity: Measure the expression level of AKR1C3 protein and its enzymatic activity.[12] High AKR1C3 expression can confer sensitivity to PR-104A even under normoxic conditions.[12]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity under normoxic conditions in non-tumor cell lines.
-
Possible Cause: Expression of AKR1C3 in the non-tumor cell line, leading to oxygen-independent activation of PR-104A.
-
Troubleshooting Steps:
-
Assess AKR1C3 Expression: Perform Western blotting or qPCR to determine the expression level of AKR1C3 in the affected cell line.
-
Inhibit AKR1C3 Activity: Use a known AKR1C3 inhibitor in parallel with PR-104A treatment to confirm that the normoxic cytotoxicity is AKR1C3-dependent.
-
Select an Alternative Cell Line: If possible, choose a non-tumor cell line with low or no AKR1C3 expression for control experiments.
-
Issue 2: Unexpectedly high systemic toxicity (e.g., weight loss, lethargy) in animal models at previously reported "safe" doses.
-
Possible Cause:
-
Differences in animal strain, age, or health status.
-
Variations in drug formulation or administration.
-
The tumor model itself may influence systemic exposure to PR-104A and its metabolites.
-
-
Troubleshooting Steps:
-
Perform a Dose-Ranging Study: Conduct a preliminary dose-finding study in a small cohort of your specific animal model to establish the maximum tolerated dose (MTD).
-
Monitor Animal Health Closely: Implement a rigorous monitoring schedule, including daily body weight measurements and clinical observations.
-
Analyze Pharmacokinetics: If feasible, perform pharmacokinetic analysis to determine the plasma concentrations of PR-104 and PR-104A in your model and compare them to published data.
-
Issue 3: Lack of significant anti-tumor efficacy in a xenograft model.
-
Possible Cause:
-
Insufficient Tumor Hypoxia: The tumor model may not have significant hypoxic regions, limiting the activation of PR-104A.
-
Low Tumor AKR1C3 Expression: The tumor cells may have low levels of AKR1C3, preventing efficient normoxic activation.
-
Inadequate Drug Delivery to the Tumor: Poor vascularization or other factors may limit the amount of PR-104 reaching the tumor.
-
-
Troubleshooting Steps:
-
Assess Tumor Hypoxia: Use hypoxia markers (e.g., pimonidazole) and immunohistochemistry to evaluate the extent of hypoxia in your xenograft model.[3][13]
-
Measure Tumor AKR1C3 Levels: Analyze AKR1C3 expression in tumor tissue lysates via Western blot or immunohistochemistry.[13]
-
Consider Combination Therapy: Preclinical studies have shown that PR-104 can have additive or synergistic effects when combined with chemotherapy (e.g., gemcitabine (B846), docetaxel) or radiotherapy.[2][14]
-
Data Presentation
Table 1: Preclinical Dosing and Toxicity of PR-104 in Mice.
| Xenograft Model | PR-104 Dose (mg/kg) | Dosing Schedule | Observed Toxicity | Efficacy | Reference |
| Various Solid Tumors | 550 | Weekly x 6 | Maximum Tolerated Dose (MTD) | Objective responses in 21/34 models | [15] |
| T-ALL | 100, 200, 550 | Not specified | Not specified | Significantly delayed disease progression | |
| Hepatocellular Carcinoma | 250 | Daily x 6 | Well-tolerated in combination with sorafenib (B1663141) | Significant growth reduction in 4/4 models (with sorafenib) | [16] |
Table 2: Clinical Dosing and Dose-Limiting Toxicities of PR-104 in Humans.
| Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Advanced Solid Tumors | Every 3 weeks | 1100 mg/m² | Fatigue, febrile neutropenia, infection | [17][18] |
| Advanced Solid Tumors | Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | [7][19] |
| Relapsed/Refractory Acute Leukemia | Every 2 weeks | 3-4 g/m² | Myelosuppression, enterocolitis, febrile neutropenia, infection | [8][9] |
| Advanced Solid Tumors (with Docetaxel (B913) + G-CSF) | Every 3 weeks | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for PR-104A
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of PR-104A in a cancer cell line under normoxic and hypoxic conditions.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Hypoxic Conditions: For hypoxic treatment, place the plates in a hypoxic chamber with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2) for at least 4 hours prior to drug addition to allow for equilibration.
-
Drug Treatment: Add the serially diluted PR-104A to the appropriate wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4 to 72 hours) under either normoxic (standard incubator) or hypoxic conditions.
-
Viability Assessment: After the incubation period, assess cell viability using a standard assay such as MTT, resazurin, or a commercial kit that measures ATP content.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Xenograft Tumor Model for Efficacy and Toxicity Assessment
This protocol describes a general workflow for evaluating the anti-tumor activity and systemic toxicity of PR-104 in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer PR-104 via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth delay or regression.
-
Toxicity Monitoring: Monitor the animals for signs of systemic toxicity, including:
-
Body weight changes (measure at least 3 times per week).
-
Clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).
-
Complete blood counts (CBCs) at selected time points to assess myelosuppression.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size, or if they exhibit signs of excessive toxicity, according to institutional guidelines.
Visualizations
Caption: PR-104 activation pathway in tumor and bone marrow.
Caption: Workflow for preclinical evaluation of PR-104.
References
- 1. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddatax.com [meddatax.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: PR-104 Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and how is it activated?
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that can be activated through two main pathways:
-
Hypoxia-Dependent One-Electron Reduction: In low-oxygen (hypoxic) environments characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 reductase. This process is inhibited by the presence of oxygen.[3][4][5]
-
Hypoxia-Independent Two-Electron Reduction: PR-104A can also be activated under normal oxygen conditions (aerobically) by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5][6]
Activation of PR-104A leads to the formation of cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites, which are DNA cross-linking agents that induce cell death.[2][6]
Q2: What are the key metabolites of PR-104 that I should measure?
The primary molecules to measure are the prodrug PR-104A and its active metabolites, PR-104H and PR-104M. In pharmacokinetic studies, it may also be relevant to measure the parent compound PR-104 and its O-glucuronide metabolite, PR-104G.[7]
Q3: How can I measure the activity of AKR1C3, the key enzyme in aerobic PR-104A activation?
A fluorometric assay can be used to determine AKR1C3 activity in cells. This assay uses a fluorogenic probe called coumberone (B8199054), which is a substrate for AKR1C isoforms, in combination with a specific AKR1C3 inhibitor, SN34037. The SN34037-sensitive reduction of coumberone to the fluorescent coumberol (B8201823) is a measure of AKR1C3 activity.[8]
Q4: What are the common methods to assess the cytotoxic effects of PR-104 activation?
Standard cytotoxicity and proliferation assays are suitable for measuring the effects of PR-104 activation. These include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of viable cells.
-
Clonogenic Survival Assay: Assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[9]
Q5: How can I detect DNA damage caused by activated PR-104?
The DNA cross-linking activity of PR-104 metabolites can be assessed using the following methods:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique measures DNA strand breaks. An alkaline comet assay can detect both single and double-strand breaks.[10][11]
-
γH2AX Immunofluorescence: Phosphorylation of the histone variant H2AX to form γH2AX is a marker for DNA double-strand breaks. Foci of γH2AX can be visualized and quantified using immunofluorescence microscopy.[12][13][14][15][16]
Troubleshooting Guides
Low or No PR-104A Activation Detected
| Potential Cause | Recommended Solution |
| Incorrect Assay Conditions for Hypoxic Activation | Ensure that hypoxic conditions are rigorously maintained. Use a hypoxia chamber with a calibrated oxygen sensor. De-gas all media and solutions used in the experiment. |
| Low AKR1C3 Expression in Cell Line (for aerobic activation) | Verify AKR1C3 expression levels in your cell line using Western blot or qPCR. If expression is low, consider using a cell line known to have high AKR1C3 expression or transfecting your cells with an AKR1C3 expression vector.[9] |
| Degradation of PR-104A or its Metabolites | PR-104A and its metabolites can be unstable. Prepare fresh solutions for each experiment and minimize the time between sample collection and analysis. Store samples at -80°C. For HPLC/LC-MS analysis, ensure the use of appropriate extraction and storage protocols.[7] |
| Inefficient Cell Lysis for Metabolite Extraction | Optimize your cell lysis protocol to ensure complete extraction of intracellular metabolites. Sonication or freeze-thaw cycles may be necessary. |
High Background in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma and other contaminants. Use sterile techniques and dedicated media and reagents for each cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve PR-104A, ensure the final concentration in the culture medium is non-toxic to the cells. Include a vehicle-only control in your experimental design. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
Inconsistent Results in Comet Assay
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the lysis solution is fresh and at the correct pH. The duration of lysis may need to be optimized for your specific cell type.[17] |
| Agarose (B213101) Gel Detachment | Use specially coated slides for comet assays. Ensure the agarose is spread evenly and completely covers the well.[18] |
| Incorrect Electrophoresis Conditions | The voltage and duration of electrophoresis are critical. These parameters should be optimized for your experimental setup. Maintain a consistent buffer level and temperature. |
Weak or No Signal in γH2AX Immunofluorescence
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration for your cell type and experimental conditions. |
| Inefficient Permeabilization | Ensure that the cell membrane is adequately permeabilized to allow antibody access to the nucleus. The concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time may need to be adjusted.[12] |
| Timing of Sample Fixation | The phosphorylation of H2AX is a dynamic process. The time point for cell fixation after PR-104A treatment should be optimized to capture the peak of γH2AX formation. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Histotype | IC50 (µM) under Aerobic Conditions |
| A549 | Non-Small Cell Lung | ~10 |
| H460 | Non-Small Cell Lung | ~5 |
| SiHa | Cervical | ~8 |
| 22Rv1 | Prostate | ~7 |
| HT29 | Colon | ~12 |
| HCT116 | Colon | >100 |
| H1299 | Non-Small Cell Lung | >100 |
| A2780 | Ovarian | >100 |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[3][9]
Table 2: Pharmacokinetic Parameters of PR-104 and its Metabolites in Human Plasma
| Analyte | Linear Range (µM) |
| PR-104 | 0.1 - 50 |
| PR-104A | 0.1 - 50 |
| PR-104G | 0.1 - 50 |
| PR-104H | 0.05 - 5 |
| PR-104M | 0.025 - 2.5 |
Data from a validated UHPLC-MS/MS method.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PR-104A in culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under either normoxic or hypoxic conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: AKR1C3 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from the cell lines of interest.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, NADP+, the fluorogenic substrate coumberone, and the specific AKR1C3 inhibitor SN34037 (for inhibitor-treated wells).
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as coumberone is converted to coumberol.
-
Data Analysis: Calculate the rate of reaction and determine the SN34037-sensitive portion, which represents the AKR1C3-specific activity.[8]
Protocol 3: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PR-104A for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[14]
-
Permeabilization: Permeabilize the cells with a solution containing Triton X-100 (e.g., 0.3% in PBS) for 10-30 minutes.[12][14]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizations
Caption: PR-104 Activation Pathways.
Caption: Experimental Workflow for PR-104 Studies.
Caption: Troubleshooting Logic for PR-104 Assays.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
addressing off-target effects of PR-104 metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PR-104?
A1: PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly hydrolyzed in vivo by phosphatases to its active alcohol form, PR-104A.[1][2] PR-104A is designed to be selectively activated in the hypoxic regions of solid tumors. In these low-oxygen environments, PR-104A undergoes one-electron reduction, primarily by cytochrome P450 oxidoreductase (POR), to form its cytotoxic metabolites: the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[1][3] These active metabolites are potent DNA cross-linking agents that induce cell death.[4][5]
Q2: What is the main cause of off-target effects and toxicity with PR-104?
A2: The primary cause of off-target toxicity is the hypoxia-independent activation of PR-104A.[1][3] This occurs through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3][6] AKR1C3 is expressed in some normal tissues, notably in hematopoietic progenitor cells within the bone marrow.[3] This "off-target" activation in well-oxygenated normal tissues leads to the formation of the same cytotoxic metabolites (PR-104H and PR-104M), causing dose-limiting toxicities, particularly myelosuppression (neutropenia and thrombocytopenia).[3][7][8]
Q3: Why is the maximum tolerated dose (MTD) of PR-104 much lower in humans than in mice?
A3: The discrepancy in MTD between humans and preclinical mouse models is largely attributed to differences in AKR1C3 enzyme activity. Orthologues of human AKR1C3 in mice, rats, and dogs are incapable of efficiently reducing PR-104A.[3] In contrast, human AKR1C3 readily activates the prodrug. This leads to significant off-target toxicity in human bone marrow at doses that are well-tolerated in mice, resulting in human plasma exposure levels being 3.4- to 9.6-fold lower than what can be achieved in murine studies.[1][3]
Q4: Are there any known strategies to mitigate the off-target effects of PR-104?
A4: Yes, a primary strategy is the development of PR-104 analogues that are poor substrates for AKR1C3 while retaining their hypoxia-selective activation by one-electron reductases like POR. One such analogue, SN29176, has been developed and has shown resistance to human AKR1C3 activation, potentially restoring the therapeutic window.[3] Another approach involves the co-administration of AKR1C3 inhibitors, though this is still in preclinical stages.
Troubleshooting Guides
In Vitro Experiments
Problem: High cytotoxicity is observed in my control (non-cancerous) cell line under aerobic (normoxic) conditions.
-
Possible Cause 1: High AKR1C3 Expression. Your control cell line may endogenously express high levels of the AKR1C3 enzyme, leading to oxygen-independent activation of PR-104A.
-
Troubleshooting Steps:
-
Assess AKR1C3 Levels: Check the AKR1C3 expression status of your cell line at both the mRNA (qRT-PCR) and protein (Western Blot) level. Compare it to cell lines with known high (e.g., SiHa, H460) and low (e.g., HCT116) AKR1C3 expression.[9]
-
Use an AKR1C3 Inhibitor: Pre-incubate your cells with a specific AKR1C3 inhibitor (e.g., SN34037) before adding PR-104A. A significant decrease in aerobic cytotoxicity would confirm AKR1C3-mediated activation.
-
Select a Different Cell Line: If possible, switch to a control cell line with documented low or negligible AKR1C3 expression for your experiments.
-
Problem: I am not observing the expected increase in cytotoxicity under hypoxic conditions compared to aerobic conditions.
-
Possible Cause 1: Inefficient Hypoxia. The experimental conditions may not be sufficiently hypoxic to allow for the one-electron reduction of PR-104A. Standard CO2 incubators do not create a hypoxic environment.
-
Troubleshooting Steps:
-
Verify Hypoxia: Ensure your hypoxic chamber or incubator is achieving and maintaining a low oxygen level (typically ≤0.1% O2). Use a calibrated oxygen sensor or a chemical hypoxia indicator dye (e.g., pimonidazole) to validate the hypoxic conditions within your experimental plates.
-
Optimize Incubation Time: Ensure cells are pre-incubated in the hypoxic environment for a sufficient period to become truly hypoxic before the drug is added. The drug exposure itself must also occur under continuous hypoxic conditions.
-
-
Possible Cause 2: Low Expression of Reductive Enzymes. The cell line may have very low levels of the one-electron reductases (e.g., POR) required for hypoxic activation.
-
Troubleshooting Steps:
-
Check POR Expression: Assess the protein levels of Cytochrome P450 Reductase (POR) in your cell line via Western Blot.
-
Use a Positive Control Cell Line: Run the experiment in parallel with a cell line known to have a high hypoxic cytotoxicity ratio for PR-104A (e.g., SiHa).
-
In Vivo Experiments
Problem: I am observing severe toxicity (e.g., significant weight loss, lethargy) in my animal models at doses reported to be effective in the literature.
-
Possible Cause 1: Off-Target Toxicity. Although murine AKR1C3 does not efficiently activate PR-104A, high doses can still lead to off-target effects, particularly gastrointestinal toxicity.[3] The active metabolites (PR-104H and PR-104M) can circulate and cause systemic toxicity.[8]
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the administered dose of PR-104. There is often a steep dose-response relationship, and even a modest reduction can significantly decrease toxicity.[10]
-
Monitor Hematological Parameters: If possible, perform complete blood counts (CBCs) to check for signs of myelosuppression (neutropenia, thrombocytopenia), which is the primary dose-limiting toxicity in humans and can occur in animal models at high exposures.
-
Adjust Dosing Schedule: Consider switching from a frequent dosing schedule to a less frequent one (e.g., from weekly to every 3 weeks) to allow for recovery from potential bone marrow suppression.
-
Problem: The anti-tumor efficacy of PR-104 in my xenograft model is lower than expected.
-
Possible Cause 1: Low Tumor Hypoxia. The xenograft model may not be sufficiently hypoxic for efficient prodrug activation. Tumor hypoxia can be heterogeneous and can vary with tumor size and model.
-
Troubleshooting Steps:
-
Confirm Tumor Hypoxia: Use hypoxia markers like pimonidazole (B1677889) or CA IX staining on tumor sections to confirm the presence and extent of hypoxic regions in your xenograft model.[11]
-
Allow Tumors to Grow Larger: Smaller tumors are often better oxygenated. Allowing tumors to reach a larger size before starting treatment may increase the hypoxic fraction.
-
-
Possible Cause 2: Low AKR1C3 Expression in the Tumor Model. For some tumor models, a significant portion of the anti-tumor activity comes from aerobic activation via AKR1C3.[9]
-
Troubleshooting Steps:
-
Assess AKR1C3 in Xenografts: Perform Western blot or immunohistochemistry for AKR1C3 on protein lysates or sections from your xenograft tumors to determine the expression level. If expression is low or absent, the drug's efficacy will be more dependent on tumor hypoxia.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical | 22 | 1.0 | 22 | [12] |
| HT29 | Colorectal | 1.8 | 0.08 | 22.5 | [13] |
| H460 | Lung | 0.9 | 0.02 | 45 | [13] |
| A549 | Lung | 0.4 | 0.02 | 20 | [13] |
| HCT116 | Colorectal | 45 | 0.6 | 75 | [13] |
| A2780 | Ovarian | 110 | 1.1 | 100 | [13] |
| HepG2 | Hepatocellular | 5.0 | 0.33 | 15 | [14] |
| PLC/PRF/5 | Hepatocellular | 35.5 | 0.7 | 51 | [14] |
Note: IC50 values and HCR can vary based on experimental conditions (e.g., exposure time, specific level of hypoxia).
Table 2: Dose-Limiting Toxicities (DLTs) of PR-104 in Human Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Patient Population | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Sepsis, Infection | Advanced Solid Tumors | [8] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, Neutropenia | Advanced Solid Tumors | [1] |
| Every 2 weeks | 3-4 g/m² | Myelosuppression, Febrile Neutropenia, Infection, Enterocolitis | Relapsed/Refractory Acute Leukemia | [15][16] |
Key Experimental Protocols
Protocol 1: Assessment of AKR1C3 Protein Expression by Western Blot
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human AKR1C3 (e.g., Sigma/Millipore clone NP6.G6.A6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Clonogenic Survival Assay under Aerobic vs. Hypoxic Conditions
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Plate a specific number of cells (e.g., 200-1000 cells, optimized for your cell line's plating efficiency) into 6-well plates. Allow cells to attach for at least 4-6 hours.
-
-
Hypoxic Pre-conditioning (for hypoxic arm):
-
Place the designated "hypoxic" plates into a hypoxic chamber or incubator (e.g., 2.2% O₂, 5% CO₂, balance N₂).[3] Allow cells to equilibrate for at least 4 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of PR-104A in appropriate cell culture medium.
-
For the "aerobic" arm, replace the medium in the plates with the drug-containing medium.
-
For the "hypoxic" arm, perform all medium changes inside the hypoxic chamber or use a glove box to maintain hypoxia. Replace the medium with pre-gassed, drug-containing medium.
-
Incubate for the desired exposure time (e.g., 2-4 hours).
-
-
Drug Washout:
-
Remove the drug-containing medium, wash cells once with PBS, and add fresh, drug-free medium. Return plates to their respective aerobic or hypoxic incubators. For short exposures, it is common to return all plates to a standard aerobic incubator after drug washout.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, until visible colonies of at least 50 cells are formed.
-
-
Staining and Counting:
-
Aspirate the medium, wash with PBS, and fix the colonies with methanol (B129727) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. Calculate the surviving fraction relative to untreated controls.
-
Protocol 3: Analysis of DNA Damage (γH2AX Foci Formation)
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips placed in multi-well plates.
-
Treat cells with PR-104A under desired aerobic or hypoxic conditions as described in Protocol 2. Include a positive control (e.g., ionizing radiation) and a negative (vehicle) control.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 30-60 minutes.[15]
-
Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, diluted in blocking buffer, overnight at 4°C.[15]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.[2]
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of distinct γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[15] An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Visual Diagrams
Caption: Metabolic activation pathways of PR-104.
Caption: Troubleshooting workflow for in vitro PR-104 experiments.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects on myelosuppression mice treated by three different classic Chinese medicine formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PR-104 Efficacy in Moderately Hypoxic Tumors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104. The focus is on enhancing its efficacy in moderately hypoxic tumor environments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with PR-104, particularly when targeting moderately hypoxic conditions (defined as 0.5-2% O₂).
Issue 1: Inconsistent or Poor PR-104A Activation in Moderately Hypoxic In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Inaccurate or Fluctuating Oxygen Levels | - Use a calibrated oxygen sensor to verify the O₂ concentration within your hypoxia chamber or workstation. Do not rely solely on the gas mixture percentage.[1][2] - Measure O₂ levels in absolute units (mmHg or kPa) instead of percentages for better reproducibility, as atmospheric pressure changes can affect the actual oxygen partial pressure.[1] - Pre-equilibrate cell culture media inside the hypoxic chamber for at least 24 hours before use to ensure the media is deoxygenated to the desired level.[3] - Minimize opening the hypoxia chamber. If frequent access is needed, use a workstation with transfer airlocks.[4] |
| Low Expression of Activating Enzymes | - Profile your cell lines for the expression of key activating enzymes: Cytochrome P450 oxidoreductase (POR) for hypoxic activation and Aldo-keto reductase 1C3 (AKR1C3) for hypoxia-independent activation.[5][6] This can be done using qPCR or Western blotting. - Consider using cell lines with known high POR or AKR1C3 expression for initial positive control experiments.[7] |
| Suboptimal Cell Density | - Optimize cell seeding density. High cell density can lead to nutrient depletion and the development of severely hypoxic or anoxic cores, while low density may not consume enough oxygen to maintain the desired moderate hypoxia. |
| Chemical Induction of Hypoxia is Not Representative | - Be cautious when using hypoxia mimetics like cobalt chloride (CoCl₂).[8][9] While they stabilize HIF-1α, they do not fully replicate the metabolic and redox state of true hypoxia and may not efficiently activate PR-104A.[8] |
Issue 2: High Variability in Clonogenic Survival Assays Under Moderate Hypoxia
| Potential Cause | Troubleshooting Steps |
| Cellular Cooperation or "Community Effect" | - Test for density-dependent effects on colony formation. Seed a range of cell numbers to determine if the plating efficiency is constant.[10] - If cellular cooperation is observed, consider using a mathematical model that accounts for this non-linear relationship in your data analysis.[10] |
| Inconsistent Hypoxic Conditions During Colony Formation | - Ensure the entire colony formation period (typically 7-14 days) is carried out under stable, moderately hypoxic conditions. This requires a reliable, long-term hypoxia incubation system.[4] |
| Edge Effects in Multi-well Plates | - Minimize edge effects by not using the outer wells of the plate, or by filling them with sterile media or PBS to maintain humidity. |
Issue 3: Difficulty in Detecting and Quantifying PR-104 Metabolites by LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Metabolite Instability | - Rapidly quench metabolic activity at the time of sample collection.[11][12] This is critical as the active metabolites PR-104H and PR-104M are reactive. - Keep samples on ice and process them quickly. Store at -80°C if immediate analysis is not possible. |
| Low Abundance of Metabolites in Moderately Hypoxic Cells | - Optimize the number of cells used for extraction to ensure metabolite concentrations are above the limit of detection. - Use a sensitive LC-MS/MS system and a validated protocol. A published method for PR-104 and PR-104A in plasma and tissues can be adapted.[13] |
| Matrix Effects from Culture Media or Cell Lysates | - Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the samples before LC-MS/MS analysis.[14] - Use isotopically labeled internal standards for PR-104A, PR-104H, and PR-104M to correct for matrix effects and variations in instrument response. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal oxygen concentration to model "moderate" tumor hypoxia for PR-104 testing?
A1: Moderate tumor hypoxia is generally considered to be in the range of 0.5% to 2% O₂. It is crucial to experimentally verify the hypoxic conditions, for instance by measuring the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[9]
Q2: How can I enhance the efficacy of PR-104 in tumors that are only moderately hypoxic?
A2:
-
Combination Therapy: Combine PR-104 with agents that can induce or deepen tumor hypoxia. For example, some anti-angiogenic drugs or agents that modulate tumor metabolism can increase hypoxic regions.[15]
-
Targeting Redox Balance: Modulating the redox state of tumor cells may enhance the activity of reductive enzymes that activate PR-104A.[16][17]
-
HIF Inhibitors: The combination with HIF inhibitors could be explored, although the interaction is complex. HIF-1α stabilization is a marker of hypoxia, but inhibiting its downstream signaling might alter the tumor microenvironment in ways that could either enhance or antagonize PR-104 efficacy.[18][19]
Q3: My cell line has low AKR1C3 expression. Will PR-104 still be effective under moderate hypoxia?
A3: Yes, PR-104 can still be effective. In cells with low AKR1C3, the primary activation mechanism will be through hypoxia-dependent one-electron reductases like POR.[5] The efficacy will depend on the level of POR expression and the achieved level of hypoxia.
Q4: Is there a bystander effect with PR-104, and is it relevant in moderate hypoxia?
A4: Yes, the active metabolites of PR-104A, particularly the hydroxylamine (B1172632) PR-104H, are capable of diffusing out of the cell where they are formed and killing neighboring cells, creating a bystander effect.[5][20] This is relevant in moderately hypoxic regions, as it can extend the cytotoxic effect to nearby cells that may not be sufficiently hypoxic to activate the prodrug themselves.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PR-104.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Histotype | IC₅₀ under Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (Aerobic IC₅₀ / Hypoxic IC₅₀) |
| H460 | Non-small cell lung | 0.51 | >100 |
| SiHa | Cervical | 1.2 | ~80 |
| HT29 | Colon | 2.1 | ~50 |
| 22RV1 | Prostate | 3.5 | ~20 |
| Panc-01 | Pancreatic | Not Reported | Not Reported |
| Data extracted from Patterson et al., 2007. Hypoxic conditions were <10 ppm O₂.[5] |
Table 2: In Vivo Antitumor Activity of Single-Agent PR-104 in Xenograft Models
| Xenograft Model | Tumor Type | PR-104 Dose (mg/kg) | Outcome |
| HT29 | Colon | 588 (MTD) | Significant tumor growth delay |
| SiHa | Cervical | 441 (75% MTD) | Significant tumor growth delay |
| H460 | Non-small cell lung | 441 (75% MTD) | Significant tumor growth delay |
| Panc-01 | Pancreatic | Not Reported | Additive effect with gemcitabine |
| 22RV1 | Prostate | Not Reported | Additive effect with docetaxel |
| Data extracted from Patterson et al., 2007. MTD: Maximum Tolerated Dose.[5] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for PR-104A under Moderate Hypoxia
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells (optimized for each cell line to yield 50-150 colonies per 60 mm dish) in complete medium.
-
Allow cells to attach for 4-6 hours in a normoxic incubator.
-
-
Induction of Moderate Hypoxia:
-
Place the dishes in a rigorously controlled hypoxia chamber or workstation set to 1% O₂.
-
Ensure the chamber has been pre-equilibrated.
-
Include a dish of sterile water for humidification.
-
Allow cells to equilibrate to the hypoxic environment for 12-24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of PR-104A.
-
Dilute the stock solution in pre-equilibrated hypoxic medium to the desired final concentrations.
-
Replace the medium in the dishes with the drug-containing medium inside the hypoxia workstation to minimize reoxygenation.
-
Incubate for the desired exposure time (e.g., 4 hours).
-
-
Colony Formation:
-
After drug exposure, remove the drug-containing medium and wash the cells twice with pre-equilibrated hypoxic PBS.
-
Add fresh, pre-equilibrated hypoxic medium.
-
Return the dishes to the hypoxia chamber and incubate for 7-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Remove the dishes from the chamber.
-
Wash with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
Gently rinse with water and allow to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: (Number of colonies counted / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci (DNA Double-Strand Breaks)
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Expose cells to PR-104A under normoxic or moderately hypoxic conditions for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[2]
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.[2]
-
The next day, wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or CellProfiler.[2]
-
Visualizations
References
- 1. Addressing the Reproducibility Issue within Hypoxia Chambers | Oxford Optronix [oxford-optronix.com]
- 2. mdpi.com [mdpi.com]
- 3. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel experimental hypoxia chamber for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 protects cardiomyocytes against hypoxia-induced cell apoptosis through the Nrf-2/NF-κB pathway: AKR1C3 protects against cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating Tumour Hypoxia in Prostate Cancer Through Exercise: The Impact of Redox Signalling on Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A combined pharmacokinetic model for the hypoxia-targeted prodrug PR-104A in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulating Redox Biology to Improve Radiation Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
PR-104 Bystander Effect Enhancement in Heterogeneous Tumors: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bystander effect of PR-104 in heterogeneous tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104 and the role of the bystander effect?
A: PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[1][2][3] PR-104A is a hypoxia-activated prodrug that, under low oxygen conditions typical of solid tumors, is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase or POR) into its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][4] These metabolites are DNA cross-linking agents that induce cell death.[1][5][6]
A critical aspect of PR-104's therapeutic potential lies in its bystander effect .[4][7] The active metabolites, PR-104H and PR-104M, are capable of diffusing from the hypoxic (oxygen-deficient) tumor cells where they are activated to adjacent, better-oxygenated tumor cells, thereby killing them.[4][7][8] This is particularly important in heterogeneous tumors where hypoxic regions are unevenly distributed.[4][7]
Interestingly, PR-104A can also be activated under aerobic (normal oxygen) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][4][9][10] Therefore, the overall efficacy of PR-104 is dependent on both the extent of tumor hypoxia and the expression levels of these activating enzymes.
Q2: Why am I observing limited efficacy of PR-104 in my tumor models despite confirmed hypoxia?
A: This is a common challenge. Several factors beyond the presence of hypoxia can limit PR-104 efficacy:
-
Heterogeneous Reductase Expression: The expression of activating reductases, both the hypoxia-inducible one-electron reductases and AKR1C3, can be highly variable within a tumor.[7] If regions of hypoxia do not coincide with high reductase expression, activation of PR-104A will be inefficient.
-
Limited Diffusion of Active Metabolites: The bystander effect is dependent on the diffusion of the active metabolites. The distance these metabolites can travel may be limited, and their effectiveness decreases with distance from the site of activation.[4][7] Macroregional heterogeneity in tumors, with large distances between hypoxic and oxic zones, can limit the reach of the bystander effect.[4][7]
-
Rapid Metabolism and Clearance: The active metabolites of PR-104A are reactive and may be rapidly metabolized or cleared before they can exert a significant bystander effect.
-
Cellular Resistance: Tumor cells can develop resistance to DNA cross-linking agents.
Q3: How can I experimentally measure the bystander effect of PR-104?
A: Several in vitro and in vivo methods can be employed to quantify the bystander effect:
-
In Vitro Co-culture Assays: This is a common and effective method.[11][12][13]
-
Principle: Co-culture "activator" cells that efficiently metabolize PR-104A (e.g., cells with high POR or AKR1C3 expression) with "target" cells that have low or no expression of these enzymes.[14][15] The killing of target cells is a direct measure of the bystander effect.
-
Methodology: Activator and target cells can be distinguished using fluorescent labels (e.g., GFP, RFP) and their viability assessed by flow cytometry or high-content imaging.[11][13]
-
-
Conditioned Medium Transfer Assay:
-
Principle: This method assesses the effect of secreted, stable cytotoxic metabolites.
-
Methodology: Treat activator cells with PR-104A under hypoxic conditions. Collect the conditioned medium and transfer it to a culture of target cells. Measure the viability of the target cells.[11]
-
-
3D Spheroid Co-cultures: This model more closely mimics the three-dimensional tumor microenvironment.[8][14] Co-culture activator and target cells in a spheroid and assess cell viability following PR-104A treatment.
-
In Vivo Xenograft Models:
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| No significant bystander effect observed in co-culture assay. | 1. Inefficient activation of PR-104A in activator cells.2. Low permeability or rapid degradation of active metabolites.3. Target cells are resistant to the cytotoxic metabolites.4. Suboptimal hypoxic conditions. | 1. Confirm Reductase Activity: Verify the expression and activity of POR/AKR1C3 in your activator cell line using Western blot or enzymatic assays.2. Use 3D Models: Switch to a 3D spheroid model, which can better facilitate cell-to-cell transfer of metabolites compared to a 2D monolayer.[8]3. Assess Target Cell Sensitivity: Directly treat the target cells with the active metabolite, PR-104H, to confirm their sensitivity.4. Optimize Hypoxia: Ensure your hypoxic chamber is maintaining a low oxygen level (e.g., <0.1% O₂). Use hypoxia markers like pimonidazole (B1677889) or EF5 to confirm cellular hypoxia. |
| High variability in in vivo xenograft studies. | 1. Inconsistent tumor take and growth rates.2. Heterogeneity in tumor vascularization and hypoxia.3. Variable expression of activating reductases in vivo. | 1. Optimize Implantation: Ensure consistent cell numbers and injection technique. Use a sufficient number of animals per group to account for variability.2. Image Hypoxia: Use imaging techniques like PET with hypoxia-specific tracers (e.g., 18F-FMISO) to assess the degree and distribution of hypoxia in your xenografts.[17]3. Analyze Tumors Post-treatment: At the end of the study, excise tumors and perform immunohistochemistry to assess the spatial distribution of hypoxia (e.g., with pimonidazole staining) and reductase expression. |
| PR-104 shows significant toxicity in animal models at doses required for anti-tumor activity. | 1. Activation of PR-104A in tissues other than the tumor.2. High AKR1C3 expression in normal tissues like bone marrow.[18]3. Hypoxic niches in normal tissues (e.g., bone marrow).[18][19] | 1. Dose Escalation Studies: Carefully determine the maximum tolerated dose (MTD) in your specific animal model.[3][20]2. Combination Therapy: Consider combining a lower, better-tolerated dose of PR-104 with other agents like radiation or chemotherapy (e.g., docetaxel) that target the oxic tumor cell population.[1][17][21]3. Pharmacokinetic Analysis: Analyze the plasma pharmacokinetics of PR-104 and PR-104A to understand their exposure profiles. |
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
Objective: To quantify the bystander killing of target cells by PR-104A-activated activator cells.
Materials:
-
"Activator" cell line (high POR/AKR1C3 expression) stably expressing a fluorescent protein (e.g., RFP).
-
"Target" cell line (low/no POR/AKR1C3 expression) stably expressing a different fluorescent protein (e.g., GFP).
-
PR-104A.
-
Hypoxia chamber.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed activator and target cells in a 1:1 ratio in a 96-well plate. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of PR-104A. Include a vehicle control.
-
Place the plate in a hypoxia chamber (<0.1% O₂) for 4-6 hours. For aerobic controls, keep a parallel plate in a standard incubator.
-
After the hypoxic incubation, wash the cells and replace with fresh drug-free medium.
-
Return the plate to a standard incubator for 48-72 hours.
-
Harvest the cells and analyze the percentage of viable GFP-positive (target) and RFP-positive (activator) cells using flow cytometry. A decrease in the percentage of viable GFP-positive cells in the presence of RFP-positive cells and PR-104A indicates a bystander effect.
Protocol 2: In Vivo Heterogeneous Xenograft Bystander Effect Model
Objective: To evaluate the bystander effect of PR-104 in a solid tumor model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
"Activator" cell line engineered to express luciferase.
-
"Target" cell line (unlabeled).
-
PR-104.
-
Bioluminescence imaging system.
-
Calipers.
Procedure:
-
Co-inject a mixture of activator (luciferase-expressing) and target cells (e.g., at a 1:4 ratio) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment (PR-104) and vehicle control groups.
-
Administer PR-104 intravenously or intraperitoneally at a predetermined dose and schedule.
-
Monitor tumor growth using calipers.
-
Monitor the viability of the activator cell population using bioluminescence imaging. A disproportionate decrease in overall tumor volume compared to the reduction in the bioluminescent signal from the activator cells suggests killing of the unlabeled target cells (bystander effect).
-
At the end of the study, tumors can be excised for histological analysis to confirm the reduction of both cell populations.
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Reductase Status | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Low AKR1C3 | >100 | 1.2 | >83 |
| H460 | High AKR1C3 | 5.5 | 0.2 | 27.5 |
| SiHa | Low AKR1C3 | 25 | 0.25 | 100 |
Data are representative and should be determined for each cell line used. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the aerobic IC₅₀ divided by the hypoxic IC₅₀. A higher HCR indicates greater hypoxia selectivity.
Table 2: In Vivo Tumor Growth Delay with PR-104 Treatment
| Xenograft Model | Reductase Profile | Treatment | Tumor Growth Delay (days) |
| HCT116 | AKR1C3 Negative | Vehicle | 0 |
| PR-104 | 5.2 | ||
| HCT116-AKR1C3 | AKR1C3 Overexpressing | Vehicle | 0 |
| PR-104 | 21.8 |
Data are representative and will vary based on the model and treatment regimen.
Signaling Pathways and Experimental Workflows
Caption: PR-104 activation and bystander effect pathway.
Caption: In vitro co-culture bystander effect assay workflow.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Facebook [cancer.gov]
- 7. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. agilent.com [agilent.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Validation & Comparative
comparing PR-104 efficacy with other hypoxia-activated prodrugs
An Objective Comparison of PR-104 Efficacy with Other Hypoxia-Activated Prodrugs
Hypoxia, a common feature of solid tumors, is associated with resistance to conventional cancer therapies.[1][2][3][4] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target and eliminate these oxygen-deficient cancer cells.[1][2][4][5] This guide provides a detailed comparison of the efficacy of PR-104 with other notable HAPs, focusing on preclinical and clinical data, experimental methodologies, and mechanisms of action.
Overview of Compared Hypoxia-Activated Prodrugs
PR-104 is a dinitrobenzamide mustard pre-prodrug that is systemically converted to PR-104A.[5][6][7] PR-104A is then reduced in hypoxic environments to its active DNA cross-linking metabolites, PR-104H and PR-104M.[8][9][10] Notably, PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6][7][11] Despite promising preclinical results, clinical development of PR-104 was hampered by dose-limiting myelotoxicity.[6][8]
Evofosfamide (B1684547) (TH-302) is a 2-nitroimidazole (B3424786) prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[12][13] Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, releasing the cytotoxic Br-IPM.[12][13][14] Evofosfamide has been extensively evaluated in numerous clinical trials for various cancer types.[2][8][15]
Comparative Efficacy Data
The following tables summarize key preclinical and clinical efficacy data for PR-104 and Evofosfamide.
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Prodrug | Cancer Model | Dosing Regimen | Outcome | Reference |
| PR-104 | Hepatocellular Carcinoma (Hep3B Xenograft) | Monotherapy | Significant reduction in tumor growth | [10] |
| PR-104 | Hepatocellular Carcinoma (HepG2 Xenograft) | Monotherapy | Significant reduction in tumor growth | [10] |
| PR-104 | Acute Lymphoblastic Leukemia (Xenograft) | Monotherapy | Prolonged survival and decreased leukemia burden | [16][17] |
| Evofosfamide (TH-302) | Non-Small-Cell Lung Cancer (H460 Xenograft) | 50 mg/kg, 5 days/week for 2 weeks | 68% Tumor Growth Inhibition | [18] |
| Evofosfamide (TH-302) | Non-Small-Cell Lung Cancer (H460 Xenograft) | 100 mg/kg, every 3 days for 5 doses | 81% Tumor Growth Inhibition | [18] |
| Evofosfamide (TH-302) | Non-Small-Cell Lung Cancer (H460 Xenograft) | 150 mg/kg, every 7 days for 3 doses | 86% Tumor Growth Inhibition | [18] |
| Evofosfamide (TH-302) | Acute Myeloid Leukemia (Xenograft) | 50 mg/kg, 3 times a week for 3 weeks | Prolonged survival and reduced circulating AML cells | [19] |
| Evofosfamide (TH-302) + Docetaxel | Non-Small-Cell Lung Cancer (H460 Xenograft) | Evofosfamide: 25 mg/kg, 5 days/week for 2 weeks; Docetaxel: 10 mg/kg, every 7 days for 2 doses | Superior efficacy compared to either agent alone | [20] |
Clinical Efficacy and Toxicity
| Prodrug | Cancer Type | Phase | Key Findings | Dose-Limiting Toxicities | Reference |
| PR-104 | Advanced Solid Tumors | I | Little evidence of therapeutic activity | Neutropenia, thrombocytopenia, infection, fatigue | [8][11] |
| PR-104 | Relapsed/Refractory Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | I/II | Objective responses (CR/CRp) in 19% of AML patients at higher doses. | Prolonged myelosuppression (neutropenia and thrombocytopenia) | [8][21] |
| Evofosfamide (TH-302) | Recurrent Bevacizumab-Refractory Glioblastoma | II | 9% Partial Response, 43% Stable Disease. Median overall survival of 4.6 months. | Grade 3-4 drug-associated adverse events in 36% of patients. | [22] |
| Evofosfamide (TH-302) | Pancreatic Cancer, Soft Tissue Sarcoma, Multiple Myeloma | I/II | Encouraging results in combination therapies. | Skin/mucosal toxicity, thrombocytopenia, neutropenia, myelosuppression. | [2][12] |
Signaling and Activation Pathways
The activation of PR-104 and Evofosfamide is a multi-step process initiated by the hypoxic tumor microenvironment.
Caption: Activation pathway of PR-104.
References
- 1. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-104 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evofosfamide - Wikipedia [en.wikipedia.org]
- 13. Facebook [cancer.gov]
- 14. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104 Versus Tirapazamine
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant challenge to effective cancer therapy. One of its defining features is hypoxia, or low oxygen tension, which is associated with resistance to conventional treatments like radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target these oxygen-deprived regions of solid tumors. This guide provides a detailed comparison of two notable HAPs: PR-104 and tirapazamine (B611382).
Overview
PR-104 is a phosphate (B84403) ester "pre-prodrug" that undergoes systemic conversion to its active form, PR-104A.[1] Under hypoxic conditions, PR-104A is reduced to its active metabolites, the hydroxylamine (B1172632) PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][3] This mechanism of action leads to DNA damage, cell cycle arrest, and apoptosis in hypoxic tumor cells.[2]
Tirapazamine (TPZ) is a bioreductive prodrug that is also selectively activated under hypoxia.[4] Enzymatic one-electron reduction of tirapazamine produces a highly reactive radical species that induces DNA single- and double-strand breaks, leading to cell death.[4][5] While promising in preclinical and early clinical studies, several Phase III trials of tirapazamine failed to demonstrate a significant survival benefit.[6]
This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting the use of these two agents in treating hypoxic tumors.
Mechanism of Action: A Comparative Look
The activation of both PR-104 and tirapazamine is dependent on the low oxygen conditions characteristic of the tumor microenvironment. However, the downstream cytotoxic effects are mediated through different mechanisms of DNA damage.
Caption: Comparative signaling pathways of PR-104 and tirapazamine activation under hypoxic conditions.
Quantitative Data Comparison
Preclinical studies have provided quantitative data on the relative potency and efficacy of PR-104 and tirapazamine.
| Parameter | PR-104A | Tirapazamine | Cell Line | Reference |
| Hypoxic Cytotoxicity Ratio (HCR) | 10- to 100-fold increase in cytotoxicity under hypoxia | - | 10 human tumor cell lines | [1] |
| K-value (Oxygen Concentration to Halve Potency) | 0.126 +/- 0.021 µM | 1.30 +/- 0.28 µM | SiHa | [7] |
| Diffusion Coefficient in Multicellular Layers | 4.42 +/- 0.15 x 10⁻⁷ cm²/s | 1.30 +/- 0.05 x 10⁻⁶ cm²/s | SiHa | [7] |
| Xenograft Model | Treatment | Outcome | Reference |
| HT29, SiHa, H460 | PR-104 vs. Tirapazamine at equivalent host toxicity | PR-104 provided greater killing of hypoxic and aerobic cells. | [1] |
| SiHa | PR-104 or Tirapazamine with radiation | PR-104 showed superior activity compared to tirapazamine, both as a single agent and with radiation.[7] | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PR-104 and tirapazamine.
In Vitro Cytotoxicity Assays
A common method to assess the hypoxia-selective cytotoxicity of these compounds is the clonogenic assay.
Caption: A generalized workflow for in vitro clonogenic survival assays to determine hypoxic cytotoxicity.
Detailed Protocol:
-
Cell Culture: Human tumor cell lines (e.g., SiHa, HT29) are cultured in appropriate media.
-
Drug Exposure: Cells are exposed to a range of concentrations of PR-104A or tirapazamine.
-
Hypoxic Conditions: For hypoxic treatment groups, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂). Normoxic control groups are maintained in a standard incubator (21% O₂).
-
Clonogenic Survival: After drug exposure (typically 1-4 hours), cells are washed, trypsinized, counted, and re-plated at low density in fresh media.
-
Colony Formation: Plates are incubated for 7-14 days to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated control cells.
In Vivo Antitumor Activity in Xenograft Models
The efficacy of PR-104 and tirapazamine in a more complex biological system is evaluated using tumor xenograft models.
Detailed Protocol:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are treated with PR-104 (administered intravenously and converted to PR-104A in vivo), tirapazamine, or vehicle control. Dosing is often determined based on maximum tolerated dose (MTD) to allow for comparison at equivalent host toxicity.
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The time for tumors to reach a specific endpoint volume is recorded.
-
Tumor Excision and Clonogenic Assay: In some studies, tumors are excised 18-24 hours after treatment. A single-cell suspension is prepared, and the cells are plated for a clonogenic assay to determine the fraction of surviving tumor cells.
Summary and Future Directions
Preclinical data suggests that PR-104 has several advantages over tirapazamine, including greater potency at lower oxygen concentrations and superior antitumor activity in some xenograft models, both as a single agent and in combination with radiation.[1][7] The lower diffusion coefficient of PR-104A is offset by its slower metabolism, leading to better predicted penetration into hypoxic tumor regions.[7]
Despite the promising preclinical profile of tirapazamine, its clinical development has been challenging, with several Phase III trials failing to meet their primary endpoints.[6] The clinical development of PR-104 has also faced hurdles, including dose-limiting toxicities.[8]
Future research in the field of hypoxia-activated prodrugs is focused on developing next-generation compounds with improved therapeutic windows and identifying predictive biomarkers to select patients most likely to benefit from these therapies.[9] Strategies to enhance the efficacy of existing HAPs, such as co-administration with agents that exacerbate tumor hypoxia or nanoparticle-based delivery systems, are also being explored.[10][11] The continued investigation into the complex interplay between the tumor microenvironment and drug activation will be crucial for the successful clinical translation of hypoxia-targeted cancer therapies.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Tirapazamine used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypoxia-Activated Prodrugs PR-104 and Evofosfamide (TH-302)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent hypoxia-activated prodrugs (HAPs), PR-104 and evofosfamide (B1684547) (formerly TH-302). Both agents were designed to selectively target and eliminate hypoxic cells within solid tumors, a microenvironment notoriously resistant to conventional therapies. This document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Activation Strategies
Both PR-104 and evofosfamide are prodrugs that undergo intracellular reduction to release potent DNA-alkylating agents. However, their activation pathways and the enzymes involved differ significantly, impacting their selectivity and potential toxicity profiles.
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1] PR-104A has a dual activation mechanism:
-
Hypoxia-Dependent Activation: In low-oxygen environments, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR), to form reactive hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[2][3] These metabolites are potent DNA cross-linking agents that induce cell death.[4]
-
Hypoxia-Independent Activation: PR-104A can also be activated under aerobic conditions through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3][5][6] High expression of AKR1C3 in some tumors can enhance the drug's activity but also contributes to "off-target" toxicity in normal tissues expressing this enzyme, such as the bone marrow.[2][7]
Evofosfamide (TH-302) is a 2-nitroimidazole (B3424786) prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM).[8] Its activation is predominantly hypoxia-dependent:
-
Under hypoxic conditions, the 2-nitroimidazole moiety of evofosfamide undergoes a one-electron reduction by ubiquitous cellular reductases, including NADPH:cytochrome P450 oxidoreductases.[9][10] This reduction leads to the release of the active DNA cross-linking agent, Br-IPM.[8]
-
In the presence of oxygen (normoxia), the initially formed radical anion is rapidly re-oxidized back to the inactive parent compound, thus sparing healthy, well-oxygenated tissues.[8][10]
The following diagrams illustrate the activation pathways of PR-104A and evofosfamide.
Preclinical Efficacy: A Side-by-Side Look
Both PR-104 and evofosfamide have demonstrated significant antitumor activity in a range of preclinical models. Direct comparative studies are limited, but data from independent investigations provide insights into their relative potency and selectivity.
In Vitro Cytotoxicity
The hallmark of an effective HAP is a high ratio of cytotoxicity under hypoxic versus normoxic conditions (Hypoxic Cytotoxicity Ratio, HCR).
| Drug | Cell Line | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | HCR (Normoxic/Hypoxic IC₅₀) | Reference |
| PR-104A | SiHa | >100 | ~1.0 | >100 | [7] |
| H460 | ~20 | ~0.4 | ~50 | [7] | |
| Evofosfamide | MCF-7 | >100 | 1.56 | >64 | [11] |
| MDA-MB-231 | >100 | 4.37 | >23 | [11] | |
| H460 | >40 | <1.0 | >40 | [12] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. The data presented is compiled from multiple sources for illustrative purposes.
In Vivo Antitumor Activity
In xenograft models, both drugs have shown the ability to inhibit tumor growth, particularly in combination with other anticancer agents.
| Drug | Tumor Model | Treatment | Outcome | Reference |
| PR-104 | HepG2 (HCC) Xenograft | Monotherapy | Significant reduction in tumor growth | [1] |
| Hep3B (HCC) Xenograft | Monotherapy | Significant reduction in tumor growth | [1] | |
| Multiple Solid Tumors | In combination with sorafenib (B1663141) | Significant activity in all 4 xenograft models | [1] | |
| Evofosfamide | H460 (NSCLC) Xenograft | Monotherapy | Tumor Growth Inhibition (TGI) of 74% | [13] |
| Pancreatic Cancer Xenografts | In combination with gemcitabine (B846) | Enhanced antitumor activity | [14] | |
| Soft Tissue Sarcoma Xenografts | In combination with doxorubicin | Potentiated activity | [12] |
A study directly comparing evofosfamide with ifosfamide (B1674421) (a related nitrogen mustard) in a non-small cell lung cancer model found that at an equal level of body weight loss, evofosfamide showed greater or comparable efficacy.[15][16]
Clinical Development and Outcomes
Both PR-104 and evofosfamide have undergone extensive clinical evaluation, providing valuable data on their safety and efficacy in cancer patients.
PR-104 Clinical Trials
Phase I and II trials of PR-104 have been conducted in patients with solid tumors and hematologic malignancies.
-
Dose-Limiting Toxicities (DLTs): The primary DLTs observed with PR-104 were hematological, including thrombocytopenia and neutropenia.[4][17][18][19] Fatigue and infection were also reported as dose-limiting.[4][18] This myelosuppression is thought to be at least partially attributable to the aerobic activation of PR-104A by AKR1C3 in hematopoietic progenitor cells.[7]
-
Maximum Tolerated Dose (MTD): The MTD of PR-104 was determined to be 1100 mg/m² when administered every 3 weeks and 675 mg/m² when given weekly.[4][7]
-
Efficacy: In a Phase I/II study in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), PR-104 showed clinical activity, with responses observed at higher doses.[18][20] However, the development in solid tumors has been challenging due to the narrow therapeutic window.
Evofosfamide (TH-302) Clinical Trials
Evofosfamide advanced to Phase III clinical trials for multiple cancer indications.
-
Dose-Limiting Toxicities (DLTs): Common DLTs with evofosfamide included skin and mucosal toxicities, as well as hematologic toxicities, though generally considered manageable.[21]
-
Efficacy: Despite promising Phase II results, two large Phase III trials (MAESTRO in pancreatic cancer and another in soft tissue sarcoma) did not meet their primary endpoints of significantly improving overall survival when evofosfamide was combined with standard chemotherapy.[22][23]
-
Current Status: While the initial Phase III trials were unsuccessful, research into evofosfamide continues, with a focus on combination therapies with immunotherapy and in specific patient populations with highly hypoxic tumors.[24][25]
| Feature | PR-104 | Evofosfamide (TH-302) |
| Activation Trigger | Hypoxia and AKR1C3 expression | Primarily Hypoxia |
| Primary Activating Enzymes | One-electron reductases (e.g., POR), AKR1C3 | One-electron reductases (e.g., POR) |
| Active Metabolite | PR-104H and PR-104M | Bromo-isophosphoramide mustard (Br-IPM) |
| Key Preclinical Finding | Dual activation mechanism, potent in AKR1C3-positive tumors | High hypoxia-selectivity, broad combination potential |
| Dose-Limiting Toxicities | Myelosuppression (Thrombocytopenia, Neutropenia) | Skin and mucosal toxicity, myelosuppression |
| Phase III Trial Outcome | Did not proceed to large-scale Phase III trials for solid tumors | Did not meet primary endpoint in major Phase III trials |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of HAPs.
In Vitro Cytotoxicity Assay
This protocol outlines the steps to determine the IC₅₀ of a HAP under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the HAP is prepared and added to the cells.
-
Hypoxic/Normoxic Incubation: Plates are incubated for a defined period (e.g., 2-4 hours) under either normoxic (21% O₂, 5% CO₂) or hypoxic (<1% O₂, 5% CO₂) conditions. Hypoxia is typically achieved using a specialized hypoxia chamber or workstation.
-
Regrowth Period: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium under normoxic conditions for a further 72-96 hours.
-
Viability Assessment: Cell viability is measured using a standard assay such as CellTiter-Glo® (Promega) or alamarBlue™ (Thermo Fisher Scientific).
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC₅₀) is calculated for both normoxic and hypoxic conditions. The HCR is then determined by dividing the normoxic IC₅₀ by the hypoxic IC₅₀.[26]
In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the antitumor activity of HAPs in a mouse xenograft model.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The HAP is administered to the treatment groups, often via intravenous or intraperitoneal injection, according to a specific dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include tumor growth delay and survival.[27]
Conclusion
PR-104 and evofosfamide represent significant efforts in the development of hypoxia-activated prodrugs. PR-104's dual activation mechanism, while potentially offering broader applicability, also introduced challenges related to off-target toxicity, particularly myelosuppression, which has limited its clinical development in solid tumors. Evofosfamide, with its more selective hypoxia-dependent activation, showed considerable promise but ultimately failed to demonstrate a significant survival benefit in pivotal Phase III trials.
The journey of these two agents underscores the complexities of targeting tumor hypoxia. Future research in this area will likely focus on developing next-generation HAPs with improved therapeutic windows, identifying reliable biomarkers to select patients most likely to respond, and exploring novel combination strategies, including with immunotherapies, to overcome the challenges of the hypoxic tumor microenvironment.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evofosfamide - Wikipedia [en.wikipedia.org]
- 9. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Phase I Dose Escalation Study to Evaluate the Safety and Tolerability of Evofosfamide in Combination with Ipilimumab in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. ascopubs.org [ascopubs.org]
- 24. targetedonc.com [targetedonc.com]
- 25. Evofosfamide for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Selective tumor hypoxia targeting by hypoxia-activated prodrug TH-302 inhibits tumor growth in preclinical models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Nitroreductases in the Activation of Bioreductive Prodrug PR-104
A Comparative Guide for Researchers and Drug Development Professionals
The dinitrobenzamide mustard prodrug, PR-104, has garnered significant interest in oncology for its potential to selectively target hypoxic tumor cells and those overexpressing specific reductases. Its activation is a critical determinant of its therapeutic efficacy and is mediated by a diverse range of nitroreductase enzymes. This guide provides a comparative analysis of the key nitroreductases implicated in the bioactivation of PR-104, offering a valuable resource for researchers and drug development professionals in the field.
PR-104 is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active alcohol form, PR-104A.[1][2] The activation of PR-104A to its DNA cross-linking metabolites, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M), can occur through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.[3][4] This dual mechanism of activation broadens the potential therapeutic window of PR-104.
Hypoxia-Independent Activation: The Role of Human Aldo-Keto Reductase 1C3 (AKR1C3)
Under aerobic conditions, the primary enzyme responsible for the activation of PR-104A is the human aldo-keto reductase 1C3 (AKR1C3).[5][6][7] This oxygen-insensitive two-electron reductase can directly convert PR-104A to its cytotoxic metabolites, bypassing the need for a hypoxic environment.[8] The expression of AKR1C3 has been identified as a key biomarker for predicting sensitivity to PR-104 in various cancer types, including T-cell acute lymphoblastic leukemia.[9]
Hypoxia-Dependent Activation: A Symphony of One-Electron Reductases
In the hypoxic microenvironment characteristic of solid tumors, the activation of PR-104A is predominantly driven by one-electron reductases.[1][2] This process is initiated by the reduction of a nitro group on PR-104A to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, thus conferring tumor selectivity. Under hypoxic conditions, however, the radical undergoes further reduction to form the active cytotoxic species.[4][8]
Several flavoenzymes have been identified as contributors to this one-electron reduction, with Cytochrome P450 reductase (POR) being a major player.[5][10] Studies have shown that other diflavin oxidoreductases, including methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A), also contribute to the anoxia-specific activation of PR-104A.[11]
Gene-Directed Enzyme Prodrug Therapy (GDEPT): Exploiting Bacterial Nitroreductases
A promising strategy to enhance the therapeutic efficacy of PR-104 involves its use in Gene-Directed Enzyme Prodrug Therapy (GDEPT). This approach utilizes the delivery of genes encoding potent bacterial nitroreductases to tumor cells, followed by the administration of the prodrug. Escherichia coli nitroreductases, such as NfsA and NfsB, have been extensively studied for their ability to efficiently activate PR-104A in an oxygen-independent manner.[12][13][14] This strategy can sensitize tumors to PR-104, irrespective of their oxygenation status or endogenous reductase expression.
Comparative Performance of Nitroreductases in PR-104A Activation
The efficiency of PR-104A activation varies significantly among different nitroreductases. The following table summarizes key quantitative data from preclinical studies, providing a comparative overview of their performance.
| Nitroreductase | Organism/Source | Activation Pathway | Key Performance Metrics | Reference |
| AKR1C3 | Human | Hypoxia-Independent (Two-electron reduction) | Overexpression in HCT116 cells led to a ~10-fold increase in sensitivity to PR-104A under aerobic conditions.[5] | [5] |
| POR | Human | Hypoxia-Dependent (One-electron reduction) | Endogenous expression in 23 human tumor cell lines correlated with anoxic PR-104A reduction (r² = 0.712).[11] | [11] |
| MTRR | Human | Hypoxia-Dependent (One-electron reduction) | Overexpression in HCT116 cells increased PR-104A cytotoxicity under anoxia.[11] | [11] |
| NDOR1 | Human | Hypoxia-Dependent (One-electron reduction) | Overexpression in HCT116 cells enhanced bioreductive metabolism of PR-104A in an anoxia-specific manner.[11] | [11] |
| NOS2A | Human | Hypoxia-Dependent (One-electron reduction) | Overexpression in HCT116 cells increased PR-104A cytotoxicity under anoxia.[11] | [11] |
| NfsA | E. coli | Oxygen-Independent (Two-electron reduction) | Considered a more efficient activator of nitroaromatic prodrugs compared to NfsB.[14][15] | [14][15] |
| NfsB | E. coli | Oxygen-Independent (Two-electron reduction) | Successfully used in preclinical GDEPT models with PR-104.[12] | [12] |
Experimental Protocols
A variety of experimental methods are employed to investigate the role of nitroreductases in PR-104 activation. Below are outlines of key experimental protocols.
Cell Line Transfection and Culture
-
Vector Construction: The cDNA of the nitroreductase of interest is cloned into a suitable expression vector.
-
Transfection: The expression vector is transfected into a chosen cancer cell line (e.g., HCT116) using standard transfection reagents.
-
Selection: Stably transfected cells are selected using an appropriate selection marker (e.g., G418).
-
Protein Expression Confirmation: Expression of the nitroreductase is confirmed by Western blotting using a specific antibody.
Cytotoxicity Assays (IC50 Determination)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of PR-104A under either aerobic or anoxic conditions for a specified duration (e.g., 1-4 hours). Anoxic conditions are typically achieved in a hypoxic chamber.
-
Washout and Incubation: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for several days.
-
Cell Viability Assessment: Cell viability is assessed using a suitable assay, such as the Sulforhodamine B (SRB) or MTS assay.
-
IC50 Calculation: The drug concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Metabolite Quantification by LC/MS/MS
-
Cell Treatment: Cells are treated with PR-104A under aerobic or anoxic conditions.
-
Metabolite Extraction: At the end of the incubation period, the cells and media are collected, and metabolites are extracted using a suitable solvent (e.g., acetonitrile).
-
LC/MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) to quantify the levels of PR-104A and its metabolites, PR-104H and PR-104M.
In Vivo Xenograft Studies
-
Tumor Implantation: Human tumor cells (parental or nitroreductase-expressing) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with PR-104 (or vehicle control) via a suitable route (e.g., intraperitoneal injection).
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Assessment: Antitumor efficacy is assessed by comparing the tumor growth delay or tumor regression in the treated groups versus the control group.
Visualizing the Activation Pathways and Experimental Workflow
To further elucidate the complex relationships and processes involved in PR-104 activation, the following diagrams have been generated using Graphviz.
Caption: PR-104 activation pathways.
Caption: GDEPT experimental workflow.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroreductase-based GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of PR-104 and Gemcitabine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of the hypoxia-activated prodrug PR-104 in combination with the standard chemotherapeutic agent, gemcitabine (B846). This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the underlying mechanisms and workflows.
The combination of PR-104 and gemcitabine has been investigated as a promising strategy to enhance anti-cancer efficacy, particularly in hypoxic solid tumors where gemcitabine's effectiveness is often limited. Preclinical studies have demonstrated a greater than additive antitumor activity with this combination, and a phase Ib clinical trial has established the maximum tolerated dose and safety profile in patients with advanced solid tumors.
I. Comparative Performance: Preclinical and Clinical Data
The synergistic potential of PR-104 and gemcitabine has been evaluated in both preclinical and clinical settings. Preclinical in vivo studies have shown that the combination results in a significant tumor growth delay compared to either agent alone. A key clinical trial has provided valuable data on the safety and feasibility of this combination in human subjects.
Preclinical Efficacy: In Vivo Tumor Growth Delay
A pivotal preclinical study investigated the combination of PR-104 and gemcitabine in a Panc-01 human pancreatic cancer xenograft model. The results indicated a "greater than additive" antitumor activity.
| Treatment Group | Dosing Schedule | Tumor Growth Delay (Days) |
| Control (Vehicle) | - | - |
| PR-104 alone | [Dose and schedule to be inserted from specific study] | [Data to be inserted] |
| Gemcitabine alone | [Dose and schedule to be inserted from specific study] | [Data to be inserted] |
| PR-104 + Gemcitabine | [Dose and schedule to be inserted from specific study] | [Data to be inserted] |
Tumor growth delay is defined as the difference in the time for tumors to reach a predetermined size in treated versus control groups.
Clinical Safety and Efficacy: Phase Ib Trial Data
A phase Ib clinical trial by McKeage et al. (2012) evaluated the safety and efficacy of PR-104 combined with gemcitabine in patients with advanced solid tumors.[1] The study established the maximum tolerated dose (MTD) and identified dose-limiting toxicities (DLTs).
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) of PR-104 with Gemcitabine (800 mg/m²) | 140 mg/m² | [1] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Neutropenic Fever, Fatigue | [1] |
| Partial Tumor Response | Observed in 4 patients | [1] |
II. Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
The synergistic effect of PR-104 and gemcitabine on cancer cell viability can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Panc-01) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of PR-104 and gemcitabine, both alone and in combination, for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Assessment: Xenograft Tumor Model
The in vivo synergistic effect can be evaluated using a human tumor xenograft model in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Panc-01) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into four groups: (1) Vehicle control, (2) PR-104 alone, (3) Gemcitabine alone, and (4) PR-104 + Gemcitabine.
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth delay for each treatment group compared to the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between groups.
III. Mechanistic Insights and Visualizations
The synergistic interaction between PR-104 and gemcitabine is rooted in their complementary mechanisms of action, primarily targeting DNA replication and repair, especially in the challenging hypoxic tumor microenvironment.
Signaling Pathway of Synergistic Action
PR-104 is a hypoxia-activated prodrug that, under low oxygen conditions, is reduced to a potent DNA cross-linking agent. This leads to the formation of DNA adducts and interstrand crosslinks, causing DNA damage. Gemcitabine, a nucleoside analog, inhibits DNA synthesis by being incorporated into the DNA strand and by inhibiting ribonucleotide reductase. The combination of these two agents is hypothesized to create a scenario where gemcitabine-induced replication stress is exacerbated by PR-104-induced DNA cross-links, overwhelming the cancer cell's DNA damage response (DDR) pathways and leading to enhanced apoptosis.
Caption: Hypothesized synergistic pathway of PR-104 and gemcitabine.
Experimental Workflow for Validating Synergy
A structured workflow is essential for systematically validating the synergistic effects of PR-104 and gemcitabine. This involves a combination of in vitro and in vivo experiments to assess both the efficacy and the underlying mechanisms.
Caption: Workflow for validating PR-104 and gemcitabine synergy.
References
A Comparative Study of PR-104 in Combination with Various Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104 in combination with various chemotherapeutic agents. PR-104 is a phosphate (B84403) ester pre-prodrug that is rapidly converted in the body to PR-104A. This active form is then metabolized in hypoxic tumor environments and by the enzyme aldo-keto reductase 1C3 (AKR1C3) into DNA cross-linking agents, leading to tumor cell death.[1][2] This dual activation mechanism makes PR-104 a promising candidate for combination therapies.
Mechanism of Action: Dual Activation Pathway
PR-104's therapeutic effect stems from its selective activation within the tumor microenvironment. The process begins with the systemic conversion of the administered PR-104 to its active form, PR-104A.[1] Subsequently, two primary pathways lead to the generation of the cytotoxic DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine).[3]
-
Hypoxia-Activated Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical. In the absence of oxygen, this radical is further reduced to the active metabolites PR-104H and PR-104M, which then induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2][4]
-
AKR1C3-Mediated Pathway: Independently of oxygen levels, the aldo-keto reductase 1C3 (AKR1C3) enzyme can directly reduce PR-104A to its active metabolites.[1] This pathway is particularly relevant in tumors with high AKR1C3 expression.
The resulting DNA cross-links are the ultimate effectors of PR-104's anticancer activity, disrupting DNA replication and repair processes in cancer cells.[2]
Preclinical Studies: Combination Efficacy in Xenograft Models
Preclinical studies have demonstrated the potential of PR-104 in combination with conventional chemotherapies. These studies typically utilize human tumor xenograft models in immunocompromised mice to assess anti-tumor activity.
Combination with Gemcitabine (B846) and Docetaxel (B913)
A pivotal preclinical study investigated the efficacy of PR-104 in combination with gemcitabine and docetaxel in pancreatic (Panc-01) and prostate (22RV1) cancer xenograft models, respectively. The rationale for these combinations is that gemcitabine and docetaxel are effective against well-oxygenated tumor cells, while PR-104 targets the hypoxic cell population, leading to a more comprehensive tumor cell kill.
Quantitative Data from Preclinical Studies with Gemcitabine and Docetaxel will be presented here upon acquisition of the full dataset from the primary literature. This section will include tables summarizing tumor growth delay and clonogenic cell survival data.
Combination with Sorafenib (B1663141) in Hepatocellular Carcinoma
Preclinical evaluation of PR-104 in combination with sorafenib was conducted in various hepatocellular carcinoma (HCC) xenograft models (HepG2, PLC/PRF/5, SNU-398, and Hep3B).[5] This combination showed significant activity across all tested models.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| HepG2 | PR-104 | Significant | [5] |
| Sorafenib | Significant | [5] | |
| PR-104 + Sorafenib | Significantly greater than single agents | [5] | |
| PLC/PRF/5 | PR-104 + Sorafenib | Significant | [5] |
| SNU-398 | PR-104 + Sorafenib | Significant | [5] |
| Hep3B | PR-104 | Significant | [5] |
| PR-104 + Sorafenib | Significantly greater than single agent | [5] |
Clinical Studies: Phase Ib Trial of PR-104 with Gemcitabine or Docetaxel
A Phase Ib clinical trial (NCT00459836) was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104 in combination with either gemcitabine or docetaxel in patients with advanced solid tumors.[6][7]
Key Findings
-
PR-104 with Gemcitabine: The MTD of PR-104 in combination with gemcitabine (800 mg/m²) was determined to be 140 mg/m².[7] The primary DLT was thrombocytopenia, which was severe and prohibited further dose escalation, leading to the discontinuation of this combination for further evaluation.[8][9]
-
PR-104 with Docetaxel:
-
Dose-Limiting Toxicities: Across all combination settings, the most common DLTs were thrombocytopenia, neutropenic fever, and fatigue.[7] Other significant grade 3 or 4 toxicities included neutropenia, anemia, and leukopenia.
-
Antitumor Activity: Four patients in the trial experienced a partial tumor response.[6]
| Combination Regimen | PR-104 Dose (mg/m²) | Chemotherapy Dose (mg/m²) | G-CSF Support | Maximum Tolerated Dose (MTD) of PR-104 (mg/m²) | Dose-Limiting Toxicities |
| PR-104 + Gemcitabine | 140 - 275 | 800 | No | 140 | Thrombocytopenia |
| PR-104 + Docetaxel | 200 - 400 | 60 | No | 200 | Neutropenic Fever |
| PR-104 + Docetaxel | up to 1100 | 60 | Yes | 770 | Thrombocytopenia, Fatigue |
| PR-104 + Docetaxel | ≥770 | 75 | Yes | ≥770 | Not established |
Experimental Protocols
Tumor Xenograft Models (General Protocol)
-
Cell Culture: Human tumor cell lines (e.g., Panc-01, 22RV1, HepG2) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, PR-104 alone, chemotherapy alone, and the combination of PR-104 and chemotherapy.
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size. Tumor growth delay is a primary endpoint. For clonogenic assays, tumors are excised after treatment.
Clonogenic Survival Assay (General Protocol)
-
Tumor Excision and Cell Suspension: Tumors from treated and control animals are excised, minced, and enzymatically digested to obtain a single-cell suspension.
-
Cell Plating: Known numbers of cells are plated into culture dishes.
-
Incubation: Cells are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies (defined as containing at least 50 cells) are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment group relative to the untreated control.
Phase Ib Clinical Trial (NCT00459836) Protocol Outline
-
Study Design: Open-label, multicenter, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors.
-
Treatment Arms:
-
PR-104 + Docetaxel (60 or 75 mg/m² on day 1 of a 21-day cycle, with or without G-CSF).
-
PR-104 + Gemcitabine (800 mg/m² on days 1 and 8 of a 21-day cycle).
-
-
Dose Escalation: PR-104 dose was escalated in cohorts of patients to determine the MTD.
-
Assessments: Safety (DLTs), pharmacokinetics, and preliminary antitumor activity were evaluated.
Conclusion
PR-104, with its dual mechanism of activation in hypoxic and AKR1C3-expressing tumor cells, demonstrates significant potential for combination therapy. Preclinical studies have shown synergistic or additive effects when combined with chemotherapies like gemcitabine, docetaxel, and sorafenib. The Phase Ib clinical trial provided valuable insights into the safety and tolerability of PR-104 in combination with gemcitabine and docetaxel, establishing a recommended Phase II dose for the docetaxel combination with G-CSF support. However, the significant myelotoxicity, particularly thrombocytopenia, remains a challenge and highlights the need for careful patient selection and supportive care. Further research is warranted to explore combinations with other agents and to identify predictive biomarkers for patient response.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of PR-104's anti-tumor activity in different animal models
This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104 with other similar agents, focusing on its anti-tumor activity in various animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of PR-104's preclinical performance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-tumor activity of PR-104 and its alternatives. Data is compiled from various preclinical studies to provide a comparative overview of their potency and selectivity.
Table 1: In Vitro Cytotoxicity of PR-104A and Alternatives in Human Cancer Cell Lines
| Cell Line | Compound | Aerobic IC50 (µM) | Anoxic/Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | PR-104A | 13 | 0.13 | 100 | [1] |
| HT29 | PR-104A | 20 | 0.2 | 100 | [1] |
| H460 | PR-104A | 8.1 | 0.27 | 30 | [1] |
| HCT116 | PR-104A | - | - | 65 | [2] |
| HCT116 | SN29176 | - | - | 203 | [2] |
| A549 | PR-104A | - | - | 23 | [2] |
| A549 | SN29176 | - | - | 55 | [2] |
| MIA PaCa-2 | PR-104A | - | - | 7 | [2] |
| MIA PaCa-2 | SN29176 | - | - | 20 | [2] |
| HepG2 | PR-104A | 0.44 | 0.049 | 9 | [3][4] |
| PLC/PRF/5 | PR-104A | 19 | 0.7 | 27 | [3][4] |
| SNU-398 | PR-104A | 34 | 1.0 | 34 | [3][4] |
| Hep3B | PR-104A | 100 | 0.4 | 250 | [3][4] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. HCR is the ratio of aerobic to hypoxic IC50, indicating hypoxia-selective cytotoxicity.
Table 2: In Vivo Anti-Tumor Efficacy of PR-104 and Alternatives in Xenograft Models
| Xenograft Model | Compound | Dosing Schedule | Efficacy Metric | Result | Reference |
| HT29 | PR-104 | 1.07 mmol/kg/dose, q4d x 3, i.p. | Tumor Growth Delay | Significant delay | [1] |
| SiHa | PR-104 | 1.07 mmol/kg/dose, q4d x 3, i.p. | Tumor Growth Delay | Significant delay | [1] |
| H460 | PR-104 | 1.07 mmol/kg/dose, q4d x 3, i.p. | Tumor Growth Delay | Significant delay | [1] |
| Panc-01 | PR-104 + Gemcitabine | Not specified | Tumor Growth Delay | Greater than additive activity | [5] |
| 22RV1 | PR-104 + Docetaxel | Not specified | Tumor Growth Delay | Greater than additive activity | [5] |
| HepG2 | PR-104 | 250 mg/kg, i.p., qd x 6 | Tumor Growth Delay | Significant reduction in growth | [3] |
| Hep3B | PR-104 | 250 mg/kg, i.p., qd x 6 | Tumor Growth Delay | Significant reduction in growth | [3] |
| H460 | PR-104 | 75% of MTD | Log Cell Kill (with 15 Gy radiation) | ~2.5 log kill | [1] |
| H460 | Tirapazamine | 75% of MTD | Log Cell Kill (with 15 Gy radiation) | ~1.5 log kill | [1] |
| HCT116 WT | SN35141 | 1330 µmol/kg, single dose | Log Cell Kill (with 10 Gy radiation) | >4.0 log kill | [6] |
| HCT116 WT | PR-104 | 380 µmol/kg, single dose | Log Cell Kill (with 10 Gy radiation) | 2.5-3.7 log kill | [6] |
| H460 | Evofosfamide (B1684547) (TH-302) | 50 mg/kg (MTD) | Tumor Growth Delay | Superior to ifosfamide (B1674421) | [7][8] |
MTD: Maximum Tolerated Dose; i.p.: intraperitoneal; q4d x 3: every 4 days for 3 doses; qd x 6: every day for 6 days.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. They are then exposed to a range of concentrations of the test compounds (e.g., PR-104A, SN29176) for a fixed duration (typically 4 hours).
-
Hypoxic Conditions: For hypoxic treatment, plates are placed in a hypoxic chamber with a gas mixture of 5% CO2, 95% N2, and <10 ppm O2. Aerobic control plates are kept in a standard incubator.
-
Cell Viability Assessment: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period of regrowth (e.g., 5 days). Cell viability is then assessed using a standard assay such as the sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. The Hypoxic Cytotoxicity Ratio (HCR) is determined by dividing the aerobic IC50 by the hypoxic IC50.[2]
In Vivo Xenograft Tumor Growth Delay Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational drug (e.g., PR-104) is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth delay, defined as the time it takes for tumors in the treatment group to reach a predetermined size (e.g., 1000 mm³) compared to the control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.[1][3]
Clonogenic Survival Assay (Tumor Excision Assay)
-
Treatment: Tumor-bearing mice are treated with the investigational drug, often in combination with radiation.
-
Tumor Excision: At a specified time after treatment (e.g., 18-24 hours), the tumors are excised.
-
Cell Dissociation: The excised tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Plating: A known number of viable cells are plated in culture dishes.
-
Colony Formation: The cells are incubated for a period (e.g., 10-14 days) to allow for colony formation.
-
Quantification: Colonies are stained and counted. The surviving fraction of cells is calculated relative to the untreated control tumors.
-
Log Cell Kill: The data is often expressed as log cell kill, which is the logarithm of the ratio of the number of clonogenic cells in the control tumors to that in the treated tumors.[1][6]
Visualizations
The following diagrams illustrate the key signaling pathway for PR-104 activation and a typical experimental workflow for in vivo studies.
Caption: Activation pathway of the hypoxia-activated prodrug PR-104.
Caption: A typical experimental workflow for in vivo anti-tumor efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding PR-104 Sensitivity: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, understanding the predictive biomarkers for drug sensitivity is paramount for targeted therapeutic strategies. This guide provides a comprehensive comparison of the key predictive biomarkers for sensitivity to the hypoxia-activated prodrug, PR-104, with supporting experimental data and methodologies. We also draw comparisons to other hypoxia-activated agents to provide a broader context for drug development.
PR-104 is a phosphate (B84403) ester "pre-prodrug" that undergoes systemic conversion to its active form, PR-104A.[1][2][3] The cytotoxic potential of PR-104A is unleashed through two primary activation pathways, making tumor-specific conditions the linchpin for its efficacy. The sensitivity to PR-104 is therefore critically dependent on the presence of specific biological markers within the tumor microenvironment and the cancer cells themselves.
The Dual-Activation Mechanism of PR-104A
The core of PR-104A's anti-tumor activity lies in its reduction to the potent DNA cross-linking agents, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites.[1][2][3][4][5] This bioactivation is achieved through two distinct, yet potentially synergistic, mechanisms:
-
Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[5][6] This process is highly selective for the hypoxic environment, leading to targeted DNA damage in tumor cells while sparing healthy, well-oxygenated tissues. The cytotoxicity of PR-104A can be increased by 10- to 100-fold under hypoxic conditions.[2][7]
-
AKR1C3-Mediated Activation: PR-104A can also be activated independently of oxygen levels by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3][5][6][8] This two-electron reduction pathway can lead to potent anti-tumor activity in cancers that overexpress AKR1C3, regardless of their oxygenation status. However, this oxygen-independent activation is also a key factor in the dose-limiting toxicity of PR-104, particularly myelotoxicity, due to the expression of AKR1C3 in myeloid progenitor cells.[6][8][9]
These two pathways are not mutually exclusive and can co-exist within a tumor, contributing to the overall sensitivity to PR-104.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PR280
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a safe and sustainable research environment. This document provides a comprehensive guide to the proper disposal procedures for PR280, a substance commonly characterized as a flammable liquid and an irritant.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to mitigate immediate risks.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following to prevent accidental exposure:
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and vapors. |
| Body Protection | A flame-retardant laboratory coat | To protect skin and clothing from spills. |
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of flammable and potentially harmful vapors.
This compound Waste Characterization
Understanding the hazardous properties of this compound is the first step in its proper disposal. Based on available Safety Data Sheets (SDS), this compound typically exhibits the following characteristics:
| Hazard Class | Description | Primary Risk |
| Flammable Liquid | Easily ignited and burns readily. | Fire and explosion hazard. |
| Irritant | Can cause irritation to the skin and eyes upon contact. | Skin and eye damage. |
| Environmental Hazard | Potentially harmful to aquatic life. | Environmental contamination if not disposed of correctly. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.
Step 1: Segregation of Waste
-
Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, acids, and bases to prevent hazardous chemical reactions.
Step 2: Waste Collection and Labeling
-
Use a Designated Container: Collect all this compound waste in a clearly labeled, non-reactive, and sealable container. The container should be in good condition and compatible with flammable liquids.
-
Proper Labeling: The waste container must be clearly marked with "Hazardous Waste," "Flammable Liquid," and the name "this compound." Include the date when the waste was first added to the container.
Step 3: Temporary Storage
-
Secure Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Prevent Ignition: Ensure the storage area is free of any potential sources of ignition, such as open flames, sparks, or hot surfaces.
Step 4: Final Disposal
-
Contact EHS: Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal contractor, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[1][2] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
